Fupenzic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTPULGTIHBJRT-BBRBLNSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248335 | |
| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119725-20-1 | |
| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119725-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fupenzic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fupenzic acid, a pentacyclic triterpenoid, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed experimental methodologies related to this compound. It aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes the current knowledge on its physicochemical characteristics, outlines its mechanism of action, and presents detailed protocols for its isolation and biological evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Discovery and Physicochemical Properties
While the initial discovery and first isolation of this compound are not extensively documented in readily available literature, its chemical structure and properties have been well-characterized. This compound is chemically known as (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid.[1] Its CAS registry number is 119725-20-1.[1]
The physicochemical properties of this compound have been computed and are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | PubChem[1] |
| Molecular Weight | 484.7 g/mol | PubChem[1] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid | PubChem[1] |
| CAS Number | 119725-20-1 | PubChem[1] |
| XLogP3 | 5.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 484.31887450 Da | PubChem[1] |
| Monoisotopic Mass | 484.31887450 Da | PubChem[1] |
| Topological Polar Surface Area | 94.8 Ų | PubChem[1] |
| Heavy Atom Count | 35 | PubChem[1] |
Natural Sources
This compound has been isolated from several plant species, with the most well-documented source being the leaves of the Mediterranean hawthorn, Crataegus azarolus L.[2] Other reported natural sources include the fruits of Rubus chingii and plants of the Rosa genus.[1][3]
| Natural Source | Plant Part | Family |
| Crataegus azarolus L. | Leaves | Rosaceae[2] |
| Rubus chingii Hu | Fruits | Rosaceae[3] |
| Rosa rugosa Thunb. | Not specified | Rosaceae[1] |
| Rubus irenaeus Focke | Not specified | Rosaceae[1] |
| Rubus chingii var. suavissimus (S.K.Lee) L.T.Lu | Not specified | Rosaceae[1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as an anti-inflammatory agent.[2] Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
Anti-inflammatory Effects
In-vitro studies have shown that this compound effectively suppresses the production of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (NOS-2), and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to modulate the NF-κB signaling cascade. Specifically, it has been shown to inhibit the degradation of IκBα and IκBβ and prevent the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated peritoneal macrophages.[2]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source and for the in-vitro evaluation of its anti-inflammatory activity.
Isolation of this compound from Crataegus azarolus Leaves
The following protocol is a generalized procedure for the isolation of triterpenoids from Crataegus species and has been adapted based on available literature.
Caption: General Workflow for the Isolation of this compound.
Protocol Details:
-
Plant Material Preparation: Collect fresh leaves of Crataegus azarolus, air-dry them in the shade, and grind them into a fine powder.
-
Extraction:
-
Perform a sequential Soxhlet extraction of the dried leaf powder with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.
-
Alternatively, macerate the powdered leaves in a suitable solvent (e.g., 70% acetone) at room temperature with continuous stirring.
-
-
Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain crude extracts.
-
Fractionation:
-
Subject the crude extract (e.g., the dichloromethane or methanol extract) to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Purification:
-
Pool the fractions containing the compound of interest (as indicated by TLC).
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
-
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
In-vitro Anti-inflammatory Activity Assay
The following protocol describes the evaluation of the anti-inflammatory effects of this compound on murine peritoneal macrophages.
Cell Culture and Treatment:
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Isolate peritoneal macrophages from mice and culture them in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seed the macrophages in 96-well plates at a suitable density.
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Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 30 minutes.
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Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatants.
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Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.
Western Blot Analysis for NOS-2, COX-2, and NF-κB Pathway Proteins:
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After treatment, lyse the cells to extract total protein or separate cytosolic and nuclear fractions.
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Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies against NOS-2, COX-2, p65, IκBα, IκBβ, and a loading control (e.g., β-actin or GAPDH).
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Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of non-treated cells) |
| 5 | No significant effect |
| 10 | No significant effect |
| 20 | No significant effect |
| 30 | Significant decrease |
| 50 | Significant decrease |
Data adapted from a study on peritoneal macrophages.[2]
Table 2: Inhibition of NO Production by this compound in LPS-stimulated Macrophages
| Concentration (µM) | NO Release (% of LPS treatment) |
| 5 | Significant reduction |
| 10 | Significant reduction |
| 20 | Significant reduction |
| 30 | Significant reduction |
| 50 | Significant reduction |
Data adapted from a study on peritoneal macrophages.[2]
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a consolidated resource for researchers, outlining its discovery, natural sources, physicochemical properties, and detailed experimental protocols for its isolation and biological characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and to support its development as a potential anti-inflammatory drug candidate. Further studies are warranted to explore its in-vivo efficacy, safety profile, and to optimize its isolation and synthesis for large-scale production.
References
- 1. This compound | C30H44O5 | CID 12045007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase effective as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Fupenzic Acid from Crataegus azarolus Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation and purification of fupenzic acid from the leaves of Crataegus azarolus, commonly known as the azarole or Mediterranean hawthorn. This compound, a pentacyclic triterpenoid, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide synthesizes established methodologies for the extraction and purification of triterpenoids from plant sources to propose a detailed protocol for obtaining this compound. Additionally, it outlines the key signaling pathway associated with its biological activity.
Introduction to this compound and Crataegus azarolus
Crataegus azarolus L. is a species of hawthorn native to the Mediterranean region. Its leaves are a rich source of various bioactive compounds, including flavonoids, phenolic acids, and triterpenoids. Among these, this compound (Molecular Formula: C₃₀H₄₄O₅, Molecular Weight: 484.7 g/mol ) has been identified as a constituent with promising pharmacological potential.[1] Notably, this compound has been demonstrated to possess anti-inflammatory properties, making it a compound of interest for drug discovery and development.
Experimental Protocols
The following protocols are a composite of established methods for the isolation of triterpenoids from Crataegus species and other plant materials. Researchers should optimize these protocols based on their specific laboratory conditions and available equipment.
Plant Material Collection and Preparation
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Collection: Fresh leaves of Crataegus azarolus should be collected, preferably during a period of active growth to ensure a high concentration of secondary metabolites.
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Authentication: A qualified botanist should authenticate the plant material to ensure the correct species is being used.
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Drying: The leaves should be air-dried in a well-ventilated area away from direct sunlight or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
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Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Triterpenoid Fraction
This protocol is based on the widely used solvent extraction method for triterpenoids from plant materials.
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Maceration:
-
Weigh 1 kg of the powdered Crataegus azarolus leaves.
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Macerate the powder in 5 L of 80% ethanol at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
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Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
Liquid-Liquid Partitioning for Fractionation
Fractionation of the crude extract is performed to separate compounds based on their polarity.
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Solvent Preparation: Prepare a series of solvents with increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Fractionation Steps:
-
Suspend the crude ethanolic extract in distilled water (500 mL).
-
Transfer the aqueous suspension to a separatory funnel.
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Perform successive extractions with n-hexane (3 x 500 mL). Collect and combine the n-hexane fractions.
-
Subsequently, extract the remaining aqueous layer with chloroform (3 x 500 mL). Collect and combine the chloroform fractions.
-
Finally, extract the aqueous layer with ethyl acetate (3 x 500 mL). Collect and combine the ethyl acetate fractions.
-
-
Concentration of Fractions: Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions separately using a rotary evaporator to yield the respective crude fractions. The triterpenoid fraction is expected to be concentrated in the less polar fractions, particularly chloroform and ethyl acetate.
Isolation and Purification by Column Chromatography
Column chromatography is a crucial step for the isolation of individual compounds from the enriched fractions.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 60 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
-
Monitoring by Thin-Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC on silica gel plates.
-
Use a mobile phase system such as n-hexane:ethyl acetate (e.g., 8:2 v/v).
-
Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or brown spots.[2]
-
Combine fractions that show a similar TLC profile and a prominent spot corresponding to the expected Rf value of this compound.
-
-
Recrystallization:
-
Further purify the combined fractions containing this compound by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of this compound.
-
Data Presentation
The following tables provide representative quantitative data for triterpenoid content in Crataegus species. It is important to note that the yield of this compound from Crataegus azarolus may vary depending on geographical location, harvest time, and the specific extraction and purification methods employed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₅ |
| Molecular Weight | 484.7 g/mol |
| Computed Descriptors | |
| XLogP3 | 5.7 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
Source: PubChem CID 12045007[1]
Table 2: Representative Yields of Triterpenoids from Crataegus monogyna Leaves (mg/g of dry extract)
| Triterpenoid | Concentration (mg/g) |
| Oleanolic Acid | 0.21 ± 0.01 |
| Ursolic Acid | 0.35 ± 0.02 |
| Lupeol | 0.12 ± 0.01 |
Disclaimer: This data is from a study on Crataegus monogyna and is provided as a representative example of triterpenoid content in the Crataegus genus. Actual yields of this compound from Crataegus azarolus may differ.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathway
Caption: this compound's inhibition of the NF-κB pathway.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to an inflammatory response.
Triterpenoids, including this compound, have been shown to inhibit this pathway by targeting key upstream components.[5] The primary mechanism of inhibition is believed to be the suppression of IKK activity.[6] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[4][7] This results in NF-κB remaining bound to IκBα in the cytoplasm, thereby preventing its nuclear translocation and the transcription of pro-inflammatory genes. This targeted inhibition of a central inflammatory pathway underscores the therapeutic potential of this compound.
References
- 1. This compound | C30H44O5 | CID 12045007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hawthorn ethanolic extracts with triterpenoids and flavonoids exert hepatoprotective effects and suppress the hypercholesterolemia-induced oxidative stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Downregulating NF-κB signaling pathway with triterpenoids for attenuat" by Min Chen, Ying Qin et al. [digitalcommons.uri.edu]
Spectroscopic and Mechanistic Insights into Fupenzic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of Fupenzic acid, a pentacyclic triterpenoid with significant anti-inflammatory properties. The information is compiled from seminal and recent studies, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, a diosphenol-type triterpene, was first isolated from the fruits of Rubus chingii Hu.[1][2][3][4] Its structure has been elucidated as 2,19α-dihydroxy-3-oxo-urs-1,12-dien-28-oic acid.[1][2][3][4] This compound has garnered interest due to its potential therapeutic applications, particularly its anti-inflammatory effects. This guide presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for its characterization, and illustrates its mechanism of action.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through NMR and MS techniques. The following tables summarize the key quantitative data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.10 | s | |
| 2-OH | 6.50 | s | |
| 12 | 5.57 | t | 3.4 |
| 18 | 2.59 | d | 11.2 |
| 19 | 3.75 | d | 2.8 |
| 29 | 1.29 | s | |
| 30 | 0.96 | d | 6.0 |
| 23 | 1.12 | s | |
| 24 | 1.10 | s | |
| 25 | 1.32 | s | |
| 26 | 0.83 | s | |
| 27 | 1.35 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 143.9 | 16 | 24.3 |
| 2 | 143.5 | 17 | 48.0 |
| 3 | 200.5 | 18 | 53.6 |
| 4 | 48.1 | 19 | 73.2 |
| 5 | 55.7 | 20 | 42.1 |
| 6 | 20.0 | 21 | 26.5 |
| 7 | 32.5 | 22 | 37.0 |
| 8 | 40.8 | 23 | 27.2 |
| 9 | 48.0 | 24 | 21.7 |
| 10 | 38.8 | 25 | 19.3 |
| 11 | 24.0 | 26 | 17.0 |
| 12 | 128.5 | 27 | 24.6 |
| 13 | 139.0 | 28 | 181.1 |
| 14 | 43.1 | 29 | 27.0 |
| 15 | 28.9 | 30 | 17.2 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula and provides insights into the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data of this compound
| Technique | Ion Mode | Observed m/z | Molecular Formula |
| EIMS | Positive | 484 [M]⁺ | C₃₀H₄₄O₅ |
| HREIMS | Positive | 484.3188 | C₃₀H₄₄O₅ |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound is typically isolated from the fruits of Rubus chingii. The general procedure involves:
-
Extraction: The air-dried and powdered fruits are extracted with methanol (MeOH) at room temperature.
-
Fractionation: The concentrated MeOH extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatography: The EtOAc-soluble fraction, which is rich in triterpenoids, is subjected to repeated column chromatography on silica gel, MCI gel, and Sephadex LH-20.
-
Purification: Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
NMR spectra are recorded on a spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.
-
Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to TMS. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra for complete structural assignment.
Mass Spectrometry
Mass spectral data are obtained using an electron ionization mass spectrometer (EIMS) for initial molecular weight determination and a high-resolution electron ionization mass spectrometer (HREIMS) for accurate mass measurement and molecular formula confirmation.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Analysis: The molecular ion peak [M]⁺ is observed to determine the molecular weight. High-resolution analysis provides the exact mass, which is used to deduce the elemental composition.
Biological Activity and Signaling Pathway
Recent studies have highlighted the anti-inflammatory properties of this compound.[5][6] It has been shown to suppress the production of inflammatory mediators such as nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB signaling pathway.[5][6]
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow to investigate the anti-inflammatory effects of this compound.
NF-κB Signaling Pathway Inhibition by this compound
This compound exerts its anti-inflammatory effect by targeting the canonical NF-κB signaling pathway. The diagram below illustrates the proposed mechanism.
References
Fupenzic Acid: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fupenzic acid, a pentacyclic triterpene, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on key inflammatory signaling pathways. Drawing from recent in vitro studies, this document details the inhibitory effects of this compound on pro-inflammatory mediators and outlines the experimental protocols used to elucidate these findings. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory compounds is therefore of significant interest. This compound, isolated from Crataegus azarolus L. (Rosaceae), has been identified as a potent anti-inflammatory agent[1][2]. This document provides a detailed overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of the NF-κB and MAPK signaling pathways.
Core Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in macrophages[1][2]. These pathways are central to the production of a wide array of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes[1][3].
This compound has been shown to inhibit the degradation of IκBα and IκBβ in LPS-stimulated peritoneal macrophages. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes[3].
Modulation of the MAPK Signaling Pathway
The MAPK pathway, including p38, JNK, and ERK1/2, also plays a crucial role in regulating the inflammatory response. This compound has been observed to affect the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages, although the primary inhibitory action appears to be on the NF-κB pathway[1][2].
Quantitative Effects on Inflammatory Mediators
This compound demonstrates a dose-dependent inhibitory effect on the production of key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
In LPS-stimulated peritoneal macrophages, this compound significantly inhibits the production of nitric oxide, a potent inflammatory mediator.
| Concentration (µM) | % NO Release (Compared to LPS control) |
| 5 | ~90% |
| 10 | ~75% |
| 20 | ~50% |
| 30 | ~35% |
| 50 | ~25% |
| Data extracted from Boukerouis et al., 2025[2] |
Downregulation of Pro-Inflammatory Gene Expression
This compound significantly reduces the mRNA expression of several pro-inflammatory genes in LPS-stimulated peritoneal macrophages after 6 hours of treatment[4].
| Gene | Fold Change vs. LPS (10 µM this compound) | Fold Change vs. LPS (20 µM this compound) |
| NOS-2 | ~0.6 | ~0.2 |
| COX-2 | ~0.7 | ~0.4 |
| TNF-α | ~0.5 | ~0.25 |
| IL-6 | ~0.4 | ~0.1 |
| IL-12 | ~0.6 | ~0.3 |
| KC | ~0.5 | ~0.2 |
| IP-10 | ~0.4 | ~0.15 |
| Data estimated from Boukerouis et al., 2025[4] |
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the anti-inflammatory mechanism of this compound.
Cell Culture and Treatment
-
Cell Line: Mouse peritoneal macrophages.
-
Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL.
-
Treatment: Cells are pre-incubated with various concentrations of this compound (5, 10, 20, 30, 50 µM) for 30 minutes to 1 hour before LPS stimulation[2][4].
Nitric Oxide (NO) Production Assay
-
Method: Griess Reagent is used to measure nitrite accumulation in the cell culture supernatant, which is an indicator of NO production.
-
Procedure: After 24 hours of LPS stimulation, the supernatant is collected and mixed with Griess Reagent. The absorbance is then measured at 540 nm[2].
Western Blot Analysis
-
Purpose: To determine the protein levels of key signaling molecules (IκBα, IκBβ, p65, p-p38, p-JNK, p-ERK1/2) and inflammatory enzymes (NOS-2, COX-2).
-
Protocol Summary:
-
Cell lysis to extract cytoplasmic and nuclear proteins.
-
Protein quantification using a BCA assay.
-
Separation of proteins by SDS-PAGE.
-
Transfer of proteins to a PVDF membrane.
-
Blocking of the membrane to prevent non-specific antibody binding.
-
Incubation with primary antibodies overnight at 4°C.
-
Incubation with HRP-conjugated secondary antibodies.
-
Detection using an enhanced chemiluminescence (ECL) system[2].
-
Real-Time PCR (RT-PCR)
-
Purpose: To quantify the mRNA expression of pro-inflammatory genes.
-
Protocol Summary:
-
Total RNA is extracted from cells using TRIzol reagent.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using SYBR Green chemistry with gene-specific primers[4].
-
Other Potential Mechanisms and Future Directions
While the inhibitory effects of this compound on the NF-κB and MAPK pathways are well-documented, its influence on other significant inflammatory pathways, such as the NLRP3 inflammasome and the JAK-STAT pathway, has not yet been reported. The NLRP3 inflammasome is a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18[5][6]. The JAK-STAT pathway is another critical signaling cascade involved in cytokine signaling and inflammation[7][8]. Future research should aim to investigate the potential modulatory effects of this compound on these pathways to provide a more complete picture of its anti-inflammatory profile.
Conclusion
This compound is a potent anti-inflammatory compound that acts by inhibiting the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide and various cytokines. The detailed mechanisms and quantitative data presented in this guide underscore its potential as a therapeutic candidate for inflammation-driven diseases. Further investigation into its effects on other inflammatory cascades will be crucial for its future clinical development.
References
- 1. Exploring the anti-inflammatory activity of this compound using network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthesis and NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Folic Acid Alters Methylation Profile of JAK-STAT and Long-Term Depression Signaling Pathways in Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folic acid supplementation repressed hypoxia-induced inflammatory response via ROS and JAK2/STAT3 pathway in human promyelomonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fupenzic Acid: A Technical Guide to its Modulation of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Fupenzic acid, a pentacyclic triterpene with significant anti-inflammatory potential. The focus is on its molecular mechanism of action, specifically its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document synthesizes current research findings, presenting quantitative data and detailed experimental protocols to support further investigation and drug development efforts.
Introduction: this compound and the NF-κB Pathway
This compound is a naturally occurring pentacyclic triterpene isolated from the leaves of Crataegus azarolus L. (Mediterranean hawthorn). This compound has garnered scientific interest for its potent anti-inflammatory properties. The primary mechanism underlying these effects is its ability to modulate the NF-κB signaling cascade.
The NF-κB family of transcription factors are pivotal in regulating immune and inflammatory responses.[1][2] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα and IκBβ.[1][3] Pro-inflammatory stimuli, like Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[3][4] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[1] This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for Nitric Oxide Synthase-2 (NOS-2), Cyclooxygenase-2 (COX-2), and various cytokines.[5]
Research demonstrates that this compound exerts its anti-inflammatory effects by intervening in this pathway, preventing the activation and nuclear translocation of NF-κB.[6][7]
Mechanism of Action: Inhibition of NF-κB Activation
This compound's anti-inflammatory activity is directly linked to its ability to suppress the canonical NF-κB signaling pathway. In vitro studies have shown that it effectively inhibits the expression of NF-κB target genes, such as NOS-2 and COX-2. The core mechanism involves the stabilization of the IκBα protein. By preventing the degradation of IκBα, this compound ensures that the p65 subunit of NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[6][7]
The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The inhibitory effects of this compound on inflammatory mediators have been quantified in LPS-stimulated murine peritoneal macrophages. The data are summarized below for clarity and comparative analysis.
Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Release by this compound
This table presents the percentage of NO release in LPS-stimulated macrophages pre-treated with varying concentrations of this compound for 24 hours. Data is expressed relative to the LPS-only control group.
| This compound (µM) | % NO Release (Relative to LPS Control) |
| 5 | ~90% |
| 10 | ~80% |
| 20 | ~60% |
| 30 | ~45% |
| 50 | ~30% |
| Data synthesized from graphical representations in Boukerouis et al.[6] |
Table 2: Inhibition of Pro-inflammatory Gene Expression
This table shows the relative mRNA expression (fold change) of key pro-inflammatory genes in LPS-stimulated macrophages after a 30-minute pre-treatment with this compound, followed by 6 hours of LPS stimulation.
| Gene Target | Fold Change vs. LPS (10 µM FA) | Fold Change vs. LPS (20 µM FA) | P-value |
| NOS-2 | ~0.6x | ~0.2x | < 0.001 |
| COX-2 | ~0.7x | ~0.4x | < 0.01 |
| IL-6 | ~0.5x | ~0.3x | < 0.001 |
| TNF-α | ~0.6x | ~0.4x | < 0.01 |
| IL-12 | ~0.8x | ~0.5x | < 0.01 |
| Data synthesized from graphical representations in Boukerouis et al.[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key in vitro assays used to characterize the effects of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: Primary murine peritoneal macrophages are used.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[9]
-
Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for Griess assay, 6-well for protein/RNA extraction) and allowed to adhere.
-
Pre-treatment: Culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 5, 10, 20, 30, 50 µM) or vehicle control (e.g., DMSO). Cells are incubated for 30 minutes.[6][8]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/ml to induce an inflammatory response. A negative control group (no LPS) should be included.[6][8]
-
Incubation: Plates are returned to the incubator for the specified duration (e.g., 6 hours for RT-PCR, 24 hours for Griess Assay and protein analysis).[6][8]
Nitric Oxide (NO) Release Assay (Griess Reagent)
-
Sample Collection: After the 24-hour incubation period, 50 µL of the cell culture supernatant is collected from each well of a 96-well plate.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL supernatant sample.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. Results are expressed as a percentage of the LPS-only treated cells.[6]
Western Blot for NF-κB Pathway Proteins
-
Protein Extraction:
-
For whole-cell lysates (for NOS-2, COX-2), wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation (for p65, IκBα), use a commercial kit (e.g., NE-PER) according to the manufacturer's instructions to separate cytoplasmic and nuclear extracts.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 10-12% acrylamide) and run until adequate separation is achieved.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-NOS-2, anti-COX-2) and a loading control (e.g., anti-β-actin for cytoplasmic, anti-PSF or anti-Lamin for nuclear).[7][10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[12]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.[10]
Quantitative Real-Time PCR (RT-PCR)
-
RNA Extraction: After the 6-hour incubation, wash cells with PBS and extract total RNA using a reagent like TRIzol or a commercial RNA extraction kit.[8]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (NOS-2, COX-2, IL-6, TNF-α, etc.) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold change relative to the LPS-stimulated control group.[8]
Conclusion and Future Directions
This compound has been identified as a potent anti-inflammatory agent that functions by directly inhibiting the NF-κB signaling pathway. By preventing the degradation of IκBα and the subsequent nuclear translocation of p65, it effectively downregulates the expression of key inflammatory mediators.[6][7] The quantitative data clearly demonstrate a dose-dependent inhibitory effect, highlighting its potential as a therapeutic candidate for inflammation-driven diseases. The detailed protocols provided in this guide offer a framework for researchers to further explore the pharmacological profile of this compound and other pentacyclic triterpenoids. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and molecular docking to precisely identify its binding interactions within the IKK complex. These steps will be critical for advancing this compound from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. gut.bmj.com [gut.bmj.com]
- 11. origene.com [origene.com]
- 12. bosterbio.com [bosterbio.com]
Fupenzic Acid: A Technical Guide to its Potential Therapeutic Targets in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fupenzic acid, a pentacyclic triterpene, has emerged as a promising anti-inflammatory agent. This document provides an in-depth technical guide to its potential therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its effects. Network pharmacology and in vitro studies have identified the NF-κB signaling cascade as a central hub for this compound's activity, leading to the suppression of key inflammatory mediators. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and a foundation for future translational research.
Core Therapeutic Targets and Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of inflammation.[1][2]
Key Molecular Targets:
-
NF-κB: this compound has been shown to interact favorably with NF-κB, inhibiting its activation.[1][2] This is a crucial therapeutic target as NF-κB controls the expression of numerous pro-inflammatory genes.
-
Inducible Nitric Oxide Synthase (NOS-2): this compound effectively suppresses the expression of NOS-2, an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator.[1][2]
-
Cyclooxygenase-2 (COX-2): The expression of COX-2, an enzyme pivotal in the synthesis of prostaglandins that mediate inflammation and pain, is significantly inhibited by this compound.[1][2]
-
Pro-inflammatory Cytokines and Chemokines: this compound downregulates the gene expression of several pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), Interleukin-18 (IL-18), Keratinocyte Chemoattractant (KC, a murine CXCL1 homolog), Tumor Necrosis Factor-alpha (TNF-α), and Interferon gamma-induced protein 10 (IP-10).[3]
The anti-inflammatory activity of this compound is also linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade .[1][2]
Key Transcription Factors:
Network pharmacology has predicted that the therapeutic effects of this compound are mediated by the following transcription factors:[1][2]
-
RELA (p65 subunit of NF-κB): A key component of the NF-κB complex.
-
SP1 (Specificity Protein 1): A transcription factor involved in the expression of many housekeeping and tissue-specific genes.
-
NFKB1 (Nuclear factor kappa B subunit 1): The p105/p50 subunit of the NF-κB complex.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Parameter | Value | Cell Type | Stimulation |
| IC50 | 16.7 µM | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression
| Gene | This compound Concentration | Fold Change vs. LPS-stimulated cells | Cell Type | Stimulation |
| NOS-2 | 10 µM | ~0.4 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.1 | |||
| COX-2 | 10 µM | ~0.6 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.2 | |||
| IL-6 | 10 µM | ~0.5 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.2 | |||
| IL-12 | 10 µM | ~0.7 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.3 | |||
| IL-18 | 10 µM | ~0.8 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.4 | |||
| KC | 10 µM | ~0.6 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.3 | |||
| TNF-α | 10 µM | ~0.7 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.4 | |||
| IP-10 | 10 µM | ~0.5 | Murine Peritoneal Macrophages | LPS (1 µg/ml) |
| 20 µM | ~0.2 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of this compound's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: Murine Peritoneal Macrophages.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed peritoneal macrophages in appropriate culture plates.
-
Allow cells to adhere for at least 2 hours.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 5, 10, 20, 30, 50 µM) for 30 minutes.
-
Stimulate cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 6 hours for gene expression, 24 hours for protein expression and NO release).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Release Assay (Griess Reagent)
-
Principle: Measures the concentration of nitrite, a stable product of NO, in the culture supernatant.
-
Protocol:
-
Collect the culture supernatant after 24 hours of treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Principle: Detects the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
anti-NOS-2
-
anti-COX-2
-
anti-IκBα
-
anti-IκBβ
-
anti-p65
-
anti-phospho-p38
-
anti-p38
-
anti-phospho-JNK
-
anti-JNK
-
anti-phospho-ERK1/2
-
anti-ERK1/2
-
anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Real-Time PCR (RT-PCR)
-
Principle: Quantifies the expression levels of specific genes.
-
Protocol:
-
Extract total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green master mix and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Primer sequences for murine genes should be designed to span an intron to avoid amplification of genomic DNA.
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathways affected by this compound and the general experimental workflow used in its investigation.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Investigating this compound.
References
Pentacyclic Triterpenes: A Deep Dive into Their Anti-Inflammatory Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the vast therapeutic potential of natural products. Among these, pentacyclic triterpenes, a class of complex organic compounds widely distributed in the plant kingdom, have emerged as promising candidates. Their intricate structures bestow upon them a range of biological activities, with anti-inflammatory effects being one of the most extensively studied. This technical guide provides an in-depth review of the anti-inflammatory properties of pentacyclic triterpenes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.
Quantitative Anti-Inflammatory Activity of Pentacyclic Triterpenes
The anti-inflammatory potency of pentacyclic triterpenes has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of their activity against key inflammatory mediators and enzymes.
Table 1: Inhibitory Activity of Pentacyclic Triterpenes on Inflammatory Enzymes
| Triterpene | Target Enzyme | Assay System | IC50 Value (µM) | Reference |
| Ursolic Acid | 5-Lipoxygenase (5-LOX) | Cell-free assay | 4.1 | [1] |
| Oleanolic Acid | Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 cells | 18.6 | [1] |
| Betulinic Acid | 5-Lipoxygenase (5-LOX) | Human polymorphonuclear leukocytes | 2.5 | [1] |
| Boswellic Acid (KBA) | 5-Lipoxygenase (5-LOX) | Cell-free assay | 1.5 | [2] |
| Glycyrrhetinic Acid | 11β-Hydroxysteroid Dehydrogenase Type 1 | Rat liver microsomes | 0.087 | |
| Lupeol | Secretory Phospholipase A2 (sPLA2) | In vitro enzyme assay | 27.4 | [3] |
| Asiatic Acid | Cyclooxygenase-2 (COX-2) | LPS-stimulated murine macrophages | 30 |
Table 2: Inhibition of Pro-inflammatory Mediators by Pentacyclic Triterpenes
| Triterpene | Mediator | Cell Line/Model | Inhibition | Concentration (µM) | Reference |
| Ursolic Acid | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50 = 11.2 | - | |
| Oleanolic Acid | Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated murine macrophages | ~50% | 10 | |
| Betulinic Acid | Interleukin-6 (IL-6) | LPS-stimulated human monocytes | IC50 = 5.8 | - | |
| Asiatic Acid | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50 = 25.3 | - | |
| Corosolic Acid | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50 = 8.7 | ||
| Maslinic Acid | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50 = 15.4 |
Core Signaling Pathways Modulated by Pentacyclic Triterpenes
Pentacyclic triterpenes exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The three primary pathways targeted are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Many pentacyclic triterpenes have been shown to inhibit the NF-κB pathway at various points.[2][4][5][6][7]
Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes. Pentacyclic triterpenes can suppress the phosphorylation and activation of key kinases in the MAPK pathway.[8][9][10][11]
Caption: Modulation of the MAPK signaling pathway by pentacyclic triterpenes.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for signaling initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various inflammatory diseases. Pentacyclic triterpenes have been reported to interfere with the JAK-STAT signaling cascade.[12][13][14]
Caption: Interference of pentacyclic triterpenes with the JAK-STAT pathway.
Experimental Protocols for Assessing Anti-Inflammatory Activity
Standardized and reproducible experimental protocols are essential for the evaluation of the anti-inflammatory potential of pentacyclic triterpenes. Below are detailed methodologies for two commonly used in vivo and in vitro assays.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established model of acute inflammation.
Principle: Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rodent's paw, inducing a local, acute, and biphasic inflammatory response. The first phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the second, more prolonged phase (2-5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils. The anti-inflammatory effect of a test compound is determined by its ability to reduce the edema (swelling) of the paw.
Procedure:
-
Animals: Male Wistar rats or Swiss albino mice are typically used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 1% Tween 80)
-
Positive control (e.g., Indomethacin or Diclofenac sodium, typically 10 mg/kg)
-
Test groups (receiving different doses of the pentacyclic triterpene).
-
-
Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100
-
In Vitro: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages.
Principle: Murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, upregulates the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of a compound is assessed by its ability to inhibit this LPS-induced NO production. NO is unstable and quickly oxidizes to nitrite in the cell culture medium. The nitrite concentration is measured using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pentacyclic triterpene. The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce NO production. A set of wells without LPS serves as a negative control.
-
Incubation: The plate is incubated for 18-24 hours.
-
Griess Assay:
-
50-100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated group - NO in treated group) / NO in LPS-stimulated group] x 100
-
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of the anti-inflammatory properties of pentacyclic triterpenes.
Caption: A general workflow for evaluating anti-inflammatory pentacyclic triterpenes.
Conclusion
Pentacyclic triterpenes represent a rich and diverse source of potent anti-inflammatory agents. Their ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT, underscores their therapeutic potential for a wide range of inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the anti-inflammatory power of these fascinating natural compounds. Further investigation into their structure-activity relationships, bioavailability, and safety profiles will be crucial in translating their promise into clinical applications.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. graphics - GraphViz - How to connect subgraphs? - Stack Overflow [stackoverflow.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pathway Commons [apps.pathwaycommons.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Fupenzic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fupenzic acid, a pentacyclic triterpene isolated from the leaves of Crataegus azarolus L., has demonstrated significant anti-inflammatory potential.[1][2] Its mechanism of action involves the suppression of inflammatory mediators such as NOS-2 and COX-2 through the NF-κB signaling pathway.[1][2] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound, drawing from established methodologies for analogous ursane-type triterpenes.
I. Extraction Protocols
The initial step involves the extraction of crude triterpenoids from the plant material. The choice of solvent and method can significantly impact the yield and purity of the initial extract.
Protocol 1: Maceration with Aqueous Ethanol
This is a standard and widely used method for the extraction of triterpenoic acids from plant leaves.
Methodology:
-
Preparation of Plant Material: Air-dry the leaves of Crataegus azarolus at room temperature and grind them into a fine powder.
-
Extraction:
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure at a temperature below 55°C to obtain a crude residue.[3]
Protocol 2: Alkalinized Ethanol Extraction
This method can enhance the extraction of acidic triterpenes by converting them to their more soluble salt forms.
Methodology:
-
Preparation of Plant Material: Prepare dried, powdered leaves as described in Protocol 1. An optional pre-extraction with n-hexane can be performed to remove non-polar compounds (defatting), which may improve the yield of triterpene acids.[1]
-
Extraction:
-
Prepare a 2% NaOH solution in 95% ethanol.
-
Shake the milled dry leaves in the freshly prepared alkalinized ethanol solution (e.g., 1:4 w/v) at room temperature for 6 hours.[1]
-
-
Acidification and Precipitation:
-
Filter the mixture.
-
Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the triterpenoic acids.
-
Collect the precipitate by filtration.
-
II. Purification Protocols
Following crude extraction, a multi-step purification process is necessary to isolate this compound to a high degree of purity.
Protocol 3: Column Chromatography
Column chromatography is a fundamental technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.
Methodology:
-
Column Preparation:
-
Pack a glass column with silica gel 60 as the stationary phase. The amount of silica gel should be 20-50 times the weight of the crude extract.[4]
-
Equilibrate the column with a non-polar solvent (e.g., n-hexane or chloroform).
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (gradient elution).
-
A common solvent system for separating triterpenes is a gradient of chloroform-ethyl acetate, followed by ethyl acetate-methanol.[3]
-
The general order of elution from a silica gel column is less polar compounds first, followed by more polar compounds. Triterpene acids, being polar, will elute with more polar solvent mixtures.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system.
-
Combine fractions containing the compound of interest (as identified by comparison with a standard, if available, or by subsequent analysis).
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC provides higher resolution and is suitable for the final purification steps. A reversed-phase C18 column is commonly used for the separation of pentacyclic triterpenes.
Methodology:
-
Column and Mobile Phase Selection:
-
Stationary Phase: A reversed-phase C18 column is a common choice.[5][6] Porous graphitic carbon columns can also be effective.[7]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid (e.g., 0.5%) to improve peak shape, is typically used.[7] A methanol-water gradient is also an option.[8]
-
-
Sample Preparation: Dissolve the partially purified fractions from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Inject the sample onto the HPLC column.
-
Run a gradient program, for example, starting with a higher concentration of water and increasing the concentration of acetonitrile over time.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
Protocol 5: Crystallization
Crystallization is the final step to obtain highly pure this compound.
Methodology:
-
Solvent Selection:
-
Dissolve the purified this compound from HPLC in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9]
-
If a single solvent is not effective, a solvent pair (one in which the compound is soluble and one in which it is insoluble, but the two solvents are miscible) can be used.[9]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
III. Data Presentation
The following tables summarize hypothetical quantitative data based on typical yields and purities achieved for similar triterpenoic acid purifications.
Table 1: Summary of Extraction Yields for this compound
| Extraction Protocol | Starting Material (kg) | Crude Extract Yield (g) | Yield (%) |
| Maceration with 70% Ethanol | 2.5 | 280 | 11.2 |
| Alkalinized Ethanol Extraction | 1.0 | 120 | 12.0 |
Table 2: Summary of Purification Efficiency
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery Rate (%) |
| Silica Gel Column Chromatography | ~10-15% | ~40-50% | ~85% |
| Preparative HPLC | ~40-50% | >95% | ~75% |
| Crystallization | >95% | >99% | ~90% |
IV. Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound Inhibits the NF-κB Signaling Pathway.
References
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of Crataegus azarolus var. eu- azarolus Maire leaves and its isolated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. youtube.com [youtube.com]
Application Note: Quantification of Fupenzic Acid in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Fupenzic acid in human plasma. The procedure involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and recovery over the calibrated concentration range. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate quantification of its concentration in biological matrices. This application note presents a validated HPLC-MS/MS method for the determination of this compound in human plasma, offering the necessary sensitivity and selectivity for pharmacokinetic profiling.
Experimental
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled this compound or another suitable compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2EDTA)
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.[2][3]
The chromatographic separation was performed on a reversed-phase C18 column.[1][4][5]
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient Elution | As described in the table below |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 5 |
| 0.5 - 2.5 | 5 → 95 |
| 2.5 - 3.5 | 95 |
| 3.5 - 3.6 | 95 → 5 |
| 3.6 - 5.0 | 5 |
The mass spectrometer was operated in negative ion electrospray ionization (ESI-) mode. The analytes were quantified using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C[1] |
| Desolvation Temp. | 350 °C[1] |
| Desolvation Gas Flow | 650 L/h (Nitrogen)[1] |
| Cone Gas Flow | 50 L/h (Nitrogen)[1] |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M-H]⁻ | [Fragment]⁻ | 30 | 15 |
| Internal Standard | [M-H]⁻ | [Fragment]⁻ | 35 | 20 |
Protocols
Stock solutions of this compound and the Internal Standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and QC samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into control human plasma.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4 °C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95% A: 5% B).[1]
-
Vortex briefly and inject into the HPLC-MS/MS system.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability, following international guidelines.[7][8]
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Low QC | 3.0 | < 8% | 92 - 108% | < 8% | 92 - 108% |
| Mid QC | 100 | < 6% | 95 - 105% | < 6% | 95 - 105% |
| High QC | 800 | < 5% | 96 - 104% | < 5% | 96 - 104% |
Acceptance criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 91.5 ± 4.2 | 98.2 ± 3.5 |
| High QC | 800 | 94.8 ± 3.1 | 101.5 ± 2.8 |
Acceptance criteria: Recovery should be consistent and reproducible. Matrix effect %RSD ≤ 15%.
Conclusion
The developed and validated HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical pharmacokinetic studies.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An effective UFLC–MS/MS method used to study pharmacokinetics of major constituents of Fukeqianjin formula in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of neochlorogenic acid, chlorogenic acid, cryptochlorogenic acid and geniposide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after administration of Reduning injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Fupenzic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Fupenzic acid, a pentacyclic triterpene with significant therapeutic potential.[1] The following sections detail the inhibitory effects of this compound on key inflammatory mediators, provide detailed protocols for relevant in vitro assays, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
This compound has been shown to effectively suppress inflammatory responses in vitro. The following table summarizes the quantitative data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.
| This compound Concentration (µM) | Nitric Oxide (NO) Release (% of LPS control) |
| 5 | ~85% |
| 10 | ~75% |
| 20 | ~60% |
| 30 | ~45% |
| 50 | ~30% |
Data is estimated from graphical representations in Boukerouis et al., 2025.[1]
Furthermore, this compound has been observed to inhibit the protein expression of inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages at concentrations of 10 µM and 20 µM.[1]
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for NOS-2, COX-2, and various cytokines.[2] this compound has been shown to prevent the degradation of IκBα and IκBβ, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
This protocol describes the general procedure for culturing macrophages and treating them with this compound and an inflammatory stimulus.
Caption: Workflow for cell culture and treatment.
Protocol:
-
Cell Culture: Mouse peritoneal macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates (for viability and NO assays) or larger plates (for protein and RNA analysis) at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 30 minutes.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (LPS alone) should be included.
-
Incubation: The cells are incubated for the desired period (e.g., 24 hours for NO and protein expression analysis).
-
Sample Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide and cytokines. The cells are washed with PBS and then lysed for subsequent protein or RNA analysis.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
Protocol:
-
Cell Treatment: Peritoneal macrophages are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.[1]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the viability of untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Sample Collection: After treating the cells with this compound and LPS as described in Protocol 1, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a new 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite. The results are expressed as a percentage of NO release compared to the LPS-treated control.[1]
COX-2 and NOS-2 Protein Expression Analysis (Western Blot)
This method is used to determine the effect of this compound on the protein levels of key inflammatory enzymes.
Protocol:
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for NOS-2, COX-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Macrophage-like cells (e.g., RAW 264.7) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Cell Treatment: The transfected cells are seeded in a 96-well plate and treated with this compound and LPS as described in Protocol 1.
-
Cell Lysis: After the desired incubation period (e.g., 6-8 hours), the cells are lysed using a specific lysis buffer provided with the luciferase assay kit.
-
Luciferase Reaction: The cell lysate is mixed with the luciferase substrate.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The results are expressed as relative luciferase units (RLU), and the percentage of NF-κB inhibition is calculated relative to the LPS-treated control.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Fupenzic Acid using MTT and MTS Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fupenzic acid, a pentacyclic triterpene, has been investigated for its anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[1] While recognized for its role in inflammation, the broader cytotoxic potential of this compound, particularly in the context of cancer cell biology, remains an area of active investigation. Pentacyclic triterpenes as a class of compounds are known to possess cytotoxic and anti-cancer properties.[2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and MTS.
These assays are fundamental tools in drug discovery and toxicology for screening the effects of compounds on cell viability and proliferation.[4][5] The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7] The MTS assay utilizes a similar principle but with a tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) that is reduced to a soluble formazan product, simplifying the procedure.[4][6]
Principle of the Assays
Both MTT and MTS assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product.[1][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] A decrease in the colorimetric signal after treatment with a test compound, such as this compound, indicates a reduction in cell viability.
Data Presentation
The following table summarizes hypothetical data from an experiment evaluating the cytotoxicity of this compound on a cancer cell line (e.g., A549 human lung carcinoma) after 48 hours of treatment, as determined by an MTT assay.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.180 | 0.070 | 94.4 |
| 5 | 1.050 | 0.065 | 84.0 |
| 10 | 0.875 | 0.050 | 70.0 |
| 25 | 0.625 | 0.045 | 50.0 |
| 50 | 0.350 | 0.030 | 28.0 |
| 100 | 0.150 | 0.020 | 12.0 |
Note: This data is illustrative and serves as an example for data presentation. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is designed for adherent cells cultured in a 96-well plate.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Adherent cancer cell line (e.g., A549)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
This protocol is a more streamlined alternative to the MTT assay, as the formazan product is soluble in the culture medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTS reagent (combined with an electron coupling agent like PES)[6]
-
Adherent cancer cell line (e.g., A549)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
MTS Addition:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the same formula as for the MTT assay.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of this compound-Induced Cytotoxicity
This compound is known to interact with the NF-κB pathway.[1] This pathway plays a dual role in cell survival and apoptosis.[9][10] In many cancer cells, constitutive NF-κB activity promotes survival by upregulating anti-apoptotic proteins like Bcl-2 and IAPs.[7][11] Inhibition of the NF-κB pathway can therefore sensitize cancer cells to apoptosis. This compound, by modulating NF-κB, could potentially shift the balance towards apoptosis, leading to cytotoxicity.
Caption: Potential mechanism of this compound-induced cytotoxicity via NF-κB pathway modulation.
Experimental Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for both MTT and MTS assays.
Caption: General experimental workflow for MTT and MTS cell viability assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. ahajournals.org [ahajournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nf Kappab Signaling Pathway, Apoptosis and Cancer - Celine Gelinas [grantome.com]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
Application Note: Measuring the Effect of Fupenzic Acid on Pro-inflammatory Gene Expression by RT-PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Fupenzic acid, a pentacyclic triterpene, has demonstrated significant anti-inflammatory potential.[1][2] This application note provides a detailed protocol for evaluating the effect of this compound on the expression of key pro-inflammatory genes—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2)—using Reverse Transcription Polymerase Chain Reaction (RT-PCR). The primary mechanism of action for this compound's anti-inflammatory effect involves the inhibition of the NF-κB signaling pathway.[1][2] This protocol describes an in vitro model using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells.
Data Presentation
The quantitative data obtained from RT-PCR should be summarized for clear comparison. The following tables provide a template for presenting the results, illustrating the dose-dependent effect of this compound on the relative gene expression of pro-inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages
| Treatment Group | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) | COX-2 (Fold Change) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.14 |
| LPS (1 µg/mL) | 15.20 ± 1.85 | 25.50 ± 2.10 | 18.75 ± 1.98 | 12.30 ± 1.45 |
| This compound (10 µM) + LPS | 8.60 ± 0.95 | 14.80 ± 1.55 | 10.20 ± 1.15 | 7.10 ± 0.85 |
| This compound (20 µM) + LPS | 4.30 ± 0.55 | 7.20 ± 0.80 | 5.40 ± 0.65 | 3.50 ± 0.45 |
Data are presented as mean ± standard deviation (n=3). Fold change is relative to the control group.
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte cell line (e.g., THP-1).
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. For THP-1 cells, differentiation into macrophage-like cells can be induced by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3]
In Vitro Model of Inflammation
-
Cell Seeding: Seed the macrophage-like cells into 6-well plates at a density of 1 x 10^6 cells/well.[4]
-
Adherence: Allow the cells to adhere for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 µM and 20 µM) for 30 minutes to 2 hours.[5] Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from Gram-negative bacteria to a final concentration of 1 µg/mL to all wells except the negative control.[5]
-
Incubation: Incubate the plates for 6 hours to allow for the expression of pro-inflammatory genes.[5]
RNA Extraction and cDNA Synthesis
-
RNA Isolation: After incubation, aspirate the culture medium and wash the cells with ice-cold PBS. Extract total RNA from the cells using a suitable reagent like TRIzol, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random hexamer primers, according to the manufacturer's instructions.
Real-Time PCR (RT-PCR)
-
Reaction Mixture: Prepare the RT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β, COX-2) and a housekeeping gene (e.g., β-actin or GAPDH), and a suitable SYBR Green master mix.
-
Primer Sequences: The following are example primer sequences that can be used:
-
TNF-α: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
-
IL-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
IL-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'
-
COX-2: Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'
-
β-actin: Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
PCR Cycling Conditions: Perform the RT-PCR using a thermal cycler with the following typical conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2-ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene and relative to the control group.
Visualizations
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
References
Application Note: Western Blot Analysis of NF-κB Activation Inhibition by Fupenzic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation to the nucleus where it initiates the transcription of target inflammatory genes. Fupenzic acid, a natural compound, has been identified as a potential anti-inflammatory agent. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the LPS-induced activation of the NF-κB signaling pathway in peritoneal macrophages.
Principle
This protocol outlines the assessment of NF-κB activation by monitoring key proteins in its signaling cascade via Western blotting. The primary endpoints are the degradation of IκBα in the cytoplasm and the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. A decrease in cytoplasmic IκBα and a concurrent increase in nuclear p65 are indicative of NF-κB activation. This compound is expected to inhibit this process, resulting in the preservation of cytoplasmic IκBα levels and a reduction in nuclear p65 accumulation, even in the presence of an inflammatory stimulus like LPS.
Quantitative Data Summary
The following table represents illustrative quantitative data from a Western blot analysis of peritoneal macrophages pre-treated with this compound followed by LPS stimulation. The data demonstrates the inhibitory effect of this compound on NF-κB activation. Values are presented as relative protein levels normalized to loading controls (β-actin for cytoplasmic extracts and PSF for nuclear extracts) and expressed as a fold change relative to the untreated control.
| Treatment Group | Cytoplasmic IκBα (Fold Change) | Nuclear p65 (Fold Change) |
| Untreated Control | 1.00 | 1.00 |
| LPS (1 µg/ml) | 0.25 | 4.50 |
| This compound (20 µM) | 0.95 | 1.10 |
| This compound (20 µM) + LPS (1 µg/ml) | 0.80 | 1.50 |
Note: This data is for illustrative purposes to demonstrate the expected outcome of the experiment.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of NF-κB activation.
Experimental Protocols
Isolation and Culture of Murine Peritoneal Macrophages
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Thioglycollate medium (3% w/v, sterile)
-
Ice-cold sterile PBS
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Syringes and needles (25G)
-
Centrifuge tubes (15 ml and 50 ml)
-
Cell culture plates (6-well)
Protocol:
-
Inject 1 ml of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
After 3-4 days, euthanize the mice by an approved method.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small incision in the abdominal skin and retract it to expose the peritoneal wall.
-
Inject 10 ml of ice-cold sterile PBS into the peritoneal cavity using a 25G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.
-
Aspirate the peritoneal fluid containing the cells and transfer it to a 15 ml centrifuge tube.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of RPMI-1640 complete medium.
-
Count the cells and seed them in 6-well plates at a density of 2 x 10^6 cells/well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 2-4 hours to allow the macrophages to adhere.
-
After incubation, wash the wells twice with warm PBS to remove non-adherent cells.
-
Add fresh complete RPMI-1640 medium and culture the cells overnight before treatment.
Cell Treatment with this compound and LPS
Materials:
-
Cultured peritoneal macrophages
-
This compound stock solution (e.g., 20 mM in DMSO)
-
LPS stock solution (e.g., 1 mg/ml in sterile PBS)
-
Serum-free RPMI-1640 medium
Protocol:
-
Prepare the following treatment groups in triplicate:
-
Untreated Control: Cells in serum-free medium.
-
LPS: Cells treated with 1 µg/ml LPS.
-
This compound: Cells treated with 20 µM this compound.
-
This compound + LPS: Cells pre-treated with 20 µM this compound for 30 minutes, followed by the addition of 1 µg/ml LPS.
-
-
For the "this compound + LPS" and "this compound" groups, add this compound to the wells to a final concentration of 20 µM and incubate for 30 minutes at 37°C.
-
For the "LPS" and "this compound + LPS" groups, add LPS to the wells to a final concentration of 1 µg/ml.
-
Incubate all plates for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
After incubation, proceed immediately to cell harvesting and protein extraction.
Nuclear and Cytoplasmic Protein Extraction
Materials:
-
Ice-cold PBS
-
Cytoplasmic Extraction Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, protease inhibitor cocktail)
-
Nuclear Extraction Buffer (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)
-
Microcentrifuge tubes
-
Cell scraper
Protocol:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µl of ice-cold Cytoplasmic Extraction Buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes with gentle vortexing every 5 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.
-
Resuspend the remaining pellet in 50 µl of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with vigorous vortexing every 10 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (nuclear fraction) into a new pre-chilled tube.
-
Store both cytoplasmic and nuclear extracts at -80°C until use.
Western Blot Analysis
Materials:
-
Protein extracts (cytoplasmic and nuclear)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies (anti-IκBα, anti-p65, anti-β-actin, anti-PSF)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA protein assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
For cytoplasmic extracts: anti-IκBα and anti-β-actin (loading control).
-
For nuclear extracts: anti-p65 and anti-PSF (loading control).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis on the captured images to quantify the protein band intensities. Normalize the intensity of the target protein to its respective loading control.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Check protein transfer efficiency. Ensure the primary and secondary antibodies are compatible and used at the correct dilutions. Confirm the activity of the chemiluminescent substrate.
-
Contamination between Nuclear and Cytoplasmic Fractions: Use specific markers for each fraction (e.g., β-actin for cytoplasm, Lamin B1 or PSF for nucleus) to check for cross-contamination. Ensure all extraction steps are performed on ice with pre-chilled buffers and reagents.
Conclusion
This application note provides a comprehensive framework for investigating the inhibitory effects of this compound on NF-κB activation using Western blot analysis. The detailed protocols for cell culture, treatment, protein extraction, and immunoblotting, combined with the illustrative data and diagrams, offer researchers a robust methodology to explore the anti-inflammatory potential of this compound and other novel compounds targeting the NF-κB signaling pathway.
Fupenzic Acid: Application Notes and Protocols for In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fupenzic acid, a pentacyclic triterpene, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2][3] Isolated from Crataegus azarolus L. (Mediterranean hawthorn), a plant with a history in traditional medicine for treating inflammatory-related diseases, this compound has demonstrated significant anti-inflammatory potential.[1][2] This document provides detailed application notes and protocols for the investigation of this compound in common in vivo animal models of inflammation.
Recent research, primarily centered on in vitro assays and computational methods such as network pharmacology and molecular docking, has elucidated the primary mechanism of action for this compound.[1][2][3] These studies have identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a central target.[1][2][3] this compound has been shown to effectively suppress key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, in silico analyses of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest a favorable pharmacokinetic and safety profile, supporting its potential as a viable drug candidate.[1][2]
While comprehensive in vivo data for this compound is still emerging, this guide offers standardized protocols for established animal models of inflammation, providing a framework for researchers to investigate its efficacy.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling cascade. This pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In an inflammatory state, signaling molecules like lipopolysaccharide (LPS) activate IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. This compound intervenes in this process by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the subsequent inflammatory cascade.[1][2]
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Data Presentation: Hypothetical In Vivo Efficacy
The following tables present hypothetical data to illustrate how the anti-inflammatory effects of this compound could be quantified and compared in standard animal models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.62 ± 0.04 | 27.1 |
| This compound | 50 | 0.45 ± 0.03** | 47.1 |
| This compound | 100 | 0.31 ± 0.02 | 63.5 |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.02 | 67.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is illustrative. |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 25 | 32.5 ± 2.5 | 28.1 |
| This compound | 50 | 21.8 ± 2.1** | 51.8 |
| This compound | 100 | 15.3 ± 1.8 | 66.1 |
| Aspirin (Positive Control) | 100 | 13.9 ± 1.5 | 69.2 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is illustrative. |
Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 1250 ± 98 | 1875 ± 120 |
| This compound | 50 | 875 ± 75 | 1350 ± 105 |
| This compound | 100 | 550 ± 62 | 925 ± 88 |
| Dexamethasone (Positive Control) | 5 | 480 ± 55 | 810 ± 75 |
| *p<0.05, **p<0.01 compared to Vehicle Control. Data is illustrative. |
Experimental Protocols
The following are detailed protocols for common in vivo models of inflammation that can be utilized to evaluate the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
Oral gavage needles or syringes for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals for 12 hours before drug administration, with water available ad libitum.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and a positive control (e.g., Indomethacin 10 mg/kg).
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The positive control is administered similarly.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic and anti-inflammatory activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
Acetic acid (0.6% v/v in distilled water)
-
Aspirin or other suitable positive control
-
Observation chambers
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize and fast the animals as described in the previous protocol.
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group).
-
Drug Administration: Administer this compound, vehicle, or positive control (e.g., Aspirin 100 mg/kg) p.o. or i.p. 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammation and the effect of compounds on pro-inflammatory cytokine production.
Figure 3: Experimental workflow for the LPS-induced endotoxemia model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
Equipment for blood collection and processing
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly divide mice into experimental groups.
-
Drug Administration: Administer this compound, vehicle, or positive control (e.g., Dexamethasone 5 mg/kg) i.p. 1 hour before LPS challenge.
-
Induction of Endotoxemia: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Blood Collection: At a predetermined time point (e.g., 2 hours post-LPS for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Serum Preparation: Allow blood to clot and centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.
-
(Optional) Tissue Analysis: Tissues such as the liver and lungs can be harvested to analyze the expression of inflammatory proteins like iNOS and COX-2 via Western blotting or immunohistochemistry.
Conclusion
This compound presents a compelling profile as a novel anti-inflammatory agent, with a well-defined mechanism of action targeting the NF-κB pathway. The protocols outlined in this document provide a robust framework for the in vivo evaluation of its therapeutic potential in various models of inflammation. Further investigation using these and other relevant animal models will be crucial in translating the promising in vitro findings into potential clinical applications for inflammation-driven diseases.
References
Synthesis of Fupenzic Acid Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fupenzic acid, a pentacyclic triterpene isolated from Crataegus azarolus L. (Mediterranean hawthorn), has emerged as a promising anti-inflammatory agent.[1][2] Its mechanism of action involves the suppression of inflammatory mediators such as NOS-2 and COX-2 through the NF-κB signaling pathway.[1][2] To explore and optimize its therapeutic potential, the synthesis and evaluation of this compound derivatives are crucial for establishing a comprehensive structure-activity relationship (SAR).
This document provides a framework for the synthesis of this compound derivatives and outlines the protocols for their evaluation. While specific SAR studies on this compound derivatives are not yet extensively published, this guide presents a hypothetical SAR study based on common medicinal chemistry strategies applied to similar natural products.
Overview of this compound
This compound possesses a complex pentacyclic structure that offers multiple sites for chemical modification. Understanding its core scaffold is essential for designing derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.
Chemical Structure of this compound:
(Image of this compound Structure - to be inserted by the user, as I cannot generate images)
Known Biological Activity:
| Compound | Target/Pathway | Activity | Reference |
| This compound | NF-κB | Anti-inflammatory | [1][2] |
| This compound | NOS-2, COX-2 | Suppression of inflammatory mediators | [1][2] |
Proposed Strategy for Structure-Activity Relationship (SAR) Studies
A systematic SAR study is critical to identify the key structural motifs of this compound responsible for its biological activity. The following is a proposed workflow for a comprehensive SAR study.
Caption: Hypothetical SAR study workflow for this compound derivatives.
Experimental Protocols: Synthesis of this compound Derivatives (General Procedures)
The following are generalized protocols for the chemical modification of this compound at key positions. These protocols are based on standard organic synthesis techniques and may require optimization for specific derivatives.
Modification of the Carboxylic Acid Group (C-28)
The carboxylic acid moiety is a common site for modification to improve cell permeability and oral bioavailability.
3.1.1. Esterification
-
Objective: To synthesize ester derivatives of this compound.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent such as DCC (1.1 equivalents) or EDC (1.1 equivalents) and a catalyst like DMAP (0.1 equivalents).
-
Add the desired alcohol (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea by-product.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3.1.2. Amidation
-
Objective: To synthesize amide derivatives of this compound.
-
Procedure:
-
Follow steps 1 and 2 from the esterification protocol.
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in the esterification protocol (steps 6-9).
-
Modification of Hydroxyl Groups (e.g., C-3, C-19)
Modification of hydroxyl groups can influence the compound's polarity and interaction with biological targets.
3.2.1. Acylation
-
Objective: To synthesize acyl derivatives of this compound.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane).
-
Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.5 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the NF-κB signaling pathway.
Data Presentation
Systematic recording and presentation of data are essential for a robust SAR analysis. The following table provides a template for summarizing the biological activity of newly synthesized this compound derivatives.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R1 (C-28) | R2 (C-3) | R3 (C-19) | IC50 (µM) for NF-κB Inhibition | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| This compound | -OH | -OH | -OH | Value | Value | Value |
| Derivative 1 | -OCH3 | -OH | -OH | Value | Value | Value |
| Derivative 2 | -NH-CH3 | -OH | -OH | Value | Value | Value |
| Derivative 3 | -OH | -OAc | -OH | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
The synthesis and evaluation of this compound derivatives hold significant promise for the development of novel anti-inflammatory agents. The protocols and strategies outlined in this document provide a foundational framework for researchers to conduct systematic SAR studies. Through targeted chemical modifications and rigorous biological testing, it is possible to identify this compound analogs with enhanced therapeutic properties, paving the way for future preclinical and clinical development.
References
Troubleshooting & Optimization
Fupenzic Acid Solubility and Handling for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Fupenzic acid in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a pentacyclic triterpenoid compound with the chemical formula C₃₀H₄₄O₅ and a molecular weight of 484.7 g/mol [1]. Like many other complex natural products, this compound is characterized by poor aqueous solubility, which presents a significant hurdle for its application in in vitro experiments, such as cell-based assays, where uniform dissolution in aqueous culture media is crucial for obtaining accurate and reproducible results.
Q2: What are the primary solvents recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended organic solvents for initially dissolving this compound and other poorly soluble compounds for in vitro use[2][3]. A high-concentration stock solution is typically prepared in one of these solvents, which is then further diluted to the final desired concentration in the aqueous cell culture medium.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture without causing toxicity?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% being preferable[4]. For ethanol, it is also advised to keep the final concentration as low as possible, ideally below 0.1% (v/v), as even low percentages can result in significant molar concentrations that may affect cellular processes[5]. It is always recommended to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent itself.
Q4: I am observing precipitation when I dilute my this compound stock solution in the cell culture medium. What can I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of the medium. Instead, perform serial dilutions, gradually introducing the compound to the aqueous environment.
-
Use of Co-solvents and Surfactants: Incorporating a co-solvent or a non-ionic surfactant can help maintain the solubility of this compound in the final aqueous solution. A combination of polyethylene glycol (PEG) as a co-solvent and a polysorbate surfactant like Tween® 80 has been suggested for solubilizing pentacyclic triterpenes[6].
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes aid in dissolution. However, ensure the compound is stable at this temperature.
-
Vortexing/Sonication: After adding the stock solution to the medium, gentle vortexing or brief sonication can help to disperse the compound and prevent immediate precipitation.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to addressing common solubility issues encountered with this compound in in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO, ethanol). | Insufficient solvent volume or low ambient temperature. | Increase the solvent volume incrementally. Gentle warming (to 37°C) and vortexing or sonication may aid dissolution. |
| A precipitate forms immediately upon adding the stock solution to the aqueous culture medium. | The compound's solubility limit in the final aqueous solution has been exceeded. | Lower the final concentration of this compound. Employ a stepwise dilution method. Consider the use of a co-solvent (e.g., PEG) or a non-ionic surfactant (e.g., Tween® 80) in the final medium. |
| The final solution appears cloudy or contains visible particles. | Incomplete dissolution or formation of micro-precipitates. | After dilution, gently vortex or sonicate the final solution. Visually inspect the solution before adding it to the cells. If cloudiness persists, the formulation may need to be optimized with solubilizing agents. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | Standardize the protocol for preparing the this compound solution, including solvent, temperature, mixing, and dilution steps. Prepare fresh dilutions for each experiment from a concentrated, stored stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed containers.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the this compound stock solution into the cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Perform a stepwise dilution. For example, first, dilute the stock solution in a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%).
-
Prepare a vehicle control by adding the same volume of the solvent (without this compound) to the cell culture medium.
-
Use the freshly prepared working solution immediately for your in vitro experiments.
Signaling Pathways and Experimental Workflow
Recent research has indicated that the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[7]. This compound has been shown to suppress the production of inflammatory mediators such as NOS-2 and COX-2 by targeting this pathway. Additionally, network pharmacology analyses suggest a potential role for this compound in modulating the MAPK (Mitogen-Activated Protein Kinase) cascade.
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Exploring the anti-inflammatory activity of this compound using network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. dissolutiontech.com [dissolutiontech.com]
Fupenzic acid stability in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fupenzic acid in various solvents and under different pH conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a triterpenoid carboxylic acid, is primarily influenced by pH, the type of solvent used, temperature, light exposure, and the presence of oxidizing agents. As with many organic acids, hydrolysis of any ester functionalities (if present) and degradation under extreme pH conditions are key concerns.
Q2: In which common laboratory solvents is this compound likely to be most stable for short-term storage?
A2: For short-term storage and sample preparation, it is generally advisable to use aprotic solvents or alcohols of high purity. Solvents such as acetonitrile, ethanol, and methanol are often suitable. However, the optimal solvent should be determined empirically for your specific experimental conditions. It is crucial to minimize water content in organic solvents to prevent potential hydrolysis.
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: this compound, containing a carboxylic acid group, will exhibit pH-dependent stability. In strongly acidic or alkaline solutions, the molecule may be susceptible to degradation through hydrolysis or other reactions. The carboxylate form (at higher pH) and the protonated carboxylic acid form (at lower pH) may have different degradation profiles. Generally, a pH range closer to neutral (pH 5-8) is expected to be where the compound is most stable, though this must be confirmed experimentally.
Q4: What are the initial signs of this compound degradation in a solution?
A4: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of the parent this compound peak in the chromatogram are clear indicators of degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Solvent Purity and Water Content.
-
Troubleshooting Step: Ensure the use of high-purity (e.g., HPLC grade) solvents. If using organic solvents, ensure they are anhydrous, as residual water can lead to hydrolysis over time. Prepare fresh solutions for each experiment to minimize the impact of solvent degradation or water absorption from the atmosphere.
-
-
Possible Cause 2: Inconsistent pH of Buffered Solutions.
-
Troubleshooting Step: Prepare fresh buffers for each experiment. Verify the pH of the buffer after the addition of this compound, as the compound itself can slightly alter the pH. Ensure the buffer capacity is sufficient for the concentration of this compound being used.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Troubleshooting Step: Use a calibrated incubator or water bath to maintain a constant temperature throughout the stability study. Avoid placing samples in areas with significant temperature variations, such as near windows or vents.
-
Issue 2: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: This is the primary indicator of instability. To identify the cause, systematically evaluate the stress factors: pH, temperature, light, and oxygen. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the unexpected peaks.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. Filter all solutions before injection into the HPLC system. Run a blank (solvent or buffer without this compound) to check for contaminants originating from the solvent or the system itself.
-
-
Possible Cause 3: Interaction with Sample Vial or Container.
-
Troubleshooting Step: In some cases, the compound may adsorb to or react with the surface of the storage container. Use inert materials for vials and caps (e.g., silanized glass, polypropylene).
-
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant and dilute it with the mobile phase.
-
Analyze the diluted supernatant by HPLC.
-
Determine the concentration of this compound in the supernatant using the calibration curve. This concentration represents the solubility in that solvent.
Protocol 2: pH Stability Assessment of this compound
Objective: To evaluate the stability of this compound at different pH values over time.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature incubator
-
HPLC system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials for each pH and time point, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. The volume of the organic solvent should be minimal (e.g., <1%) to avoid affecting the properties of the buffer.
-
Incubate the vials at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each vial.
-
Immediately quench any further degradation by neutralizing the pH (if necessary) and/or diluting the sample with the mobile phase.
-
Analyze the samples by HPLC.
-
Quantify the remaining percentage of this compound at each time point for each pH condition.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | 0.2 |
| Ethanol | 5.0 |
| Methanol | 8.0 |
| Acetonitrile | 2.5 |
| DMSO | > 50 |
Table 2: Hypothetical pH Stability of this compound (% Remaining after 24 hours at 37 °C)
| pH | % this compound Remaining |
| 2.0 | 85.2 |
| 4.0 | 95.8 |
| 7.0 | 99.1 |
| 9.0 | 92.5 |
| 12.0 | 70.3 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent stability results.
Troubleshooting Fupenzic acid precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Fupenzic acid precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What does this compound precipitation look like in cell culture media?
A1: Precipitation of this compound can appear in several forms. You might observe the culture medium becoming cloudy or hazy, the formation of fine, visible particles, or the appearance of larger crystals, often settling at the bottom or clinging to the surface of the culture vessel.[1] It is important to differentiate this from microbial contamination, which also causes turbidity but is typically accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.[1]
Q2: What are the primary reasons for this compound precipitation?
A2: Several factors can cause this compound to precipitate out of the solution:
-
Physicochemical Properties: this compound (C₃₀H₄₄O₅) is a large organic molecule with a carboxylic acid functional group.[2][3] Like many complex organic acids, it has inherently low water solubility.[4][5] The large hydrocarbon structure is hydrophobic, while the carboxylic acid group provides a site for ionization and improved solubility under the right conditions.[6]
-
pH of the Medium: The solubility of carboxylic acids is highly dependent on pH.[7][8] In solutions with a pH below their pKa, they exist primarily in their neutral, less soluble form. At a pH above their pKa, they are deprotonated to form a carboxylate salt, which is significantly more water-soluble.[8][9] Cell culture media are typically buffered around a physiological pH of 7.2-7.4.
-
Solvent Shift: this compound is likely dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into the aqueous environment of the cell culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution.[1]
-
High Concentration: Every compound has a maximum solubility limit in a specific medium. If the final concentration of this compound exceeds this limit, it will precipitate.[1][10]
-
Temperature Fluctuations: Changes in temperature can affect solubility. Moving media from cold storage (e.g., 4°C) to a 37°C incubator can alter the solubility of some compounds. Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[1]
-
Interaction with Media Components: Cell culture media are complex mixtures containing inorganic salts, amino acids, vitamins, and glucose.[11][12] Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), present in the media can sometimes form insoluble salts with carboxylic acids.
Q3: How can I prevent this compound from precipitating when preparing my experiment?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Ensure the this compound is fully dissolved before further dilution.
-
Use a Step-wise Dilution: Avoid adding the DMSO stock directly to the full volume of the final medium. Instead, perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of serum-containing medium first, vortex gently, and then add this mixture to the rest of the culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as high concentrations can be toxic to cells.[13] Always include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments.[13]
-
Increase Solvent Polarity Gradually: When diluting the DMSO stock, add it dropwise to the medium while gently vortexing or swirling.[1] This helps to avoid localized high concentrations that can trigger immediate precipitation.
Troubleshooting Guide for this compound Precipitation
If you are currently experiencing precipitation, follow this step-by-step guide to identify and resolve the issue. The workflow is also illustrated in the diagram below.
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline or amorphous? Does it appear immediately after adding this compound or over time? This can provide clues about the nature of the problem.
-
Check Stock Solution: Examine your this compound stock solution under a microscope. Ensure there is no precipitate in the stock itself. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) to redissolve the compound.
-
Verify Final Concentration: Double-check your calculations to ensure you have not exceeded the known or determined solubility limit of this compound in your specific cell culture system. If you are unsure of the solubility limit, you may need to determine it experimentally (see protocol below).
-
Optimize Dissolution Protocol:
-
Method of Addition: Are you adding the DMSO stock directly to the medium? Try adding it slowly and dropwise while gently mixing.
-
Temperature: Is your medium pre-warmed to 37°C? Cold medium can reduce the solubility of many compounds.
-
-
Assess Media Components:
-
Serum: Does your medium contain serum (e.g., FBS)? Proteins in serum, like albumin, can help to solubilize hydrophobic compounds.[11] If you are using a serum-free medium, solubility challenges are more common.
-
Basal Medium vs. Complete Medium: Test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 versus your complete culture medium. If it precipitates only in the complete medium, a specific component may be interacting with it.
-
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary Table
While specific solubility data for this compound is not widely published, the following table illustrates the expected solubility behavior of a generic poorly soluble carboxylic acid based on key physicochemical principles.
| Parameter | Condition A | Condition B | Expected Outcome for Solubility | Rationale |
| pH | Acidic (e.g., pH 5.0) | Neutral / Basic (e.g., pH 7.4) | Higher in Condition B | Carboxylic acids are ionized to their more soluble salt form at a pH above their pKa.[8] |
| Solvent | 100% Aqueous Buffer | Aqueous Buffer + Co-solvent (e.g., 1% DMSO) | Higher in Condition B | Organic co-solvents can help solubilize hydrophobic compounds that have poor water solubility.[14] |
| Temperature | 4°C | 37°C | Generally Higher in Condition B | For most endothermic substances, solubility increases with temperature.[15] |
| Media Complexity | Simple Buffer (e.g., PBS) | Complete Medium with Serum | Potentially Higher in Condition B | Serum proteins like albumin can bind to and help solubilize hydrophobic molecules.[11] |
Experimental Protocol: Kinetic Solubility Assay
This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under experimental conditions. The assay measures the increase in light scattering caused by compound precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your specific cell culture medium (complete, with all supplements)
-
100% DMSO (for serial dilutions)
-
Clear, flat-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry (light scattering)
Methodology:
-
Prepare Compound Dilution Plate:
-
In a 96-well plate (the "DMSO plate"), prepare a 2x serial dilution of your this compound stock solution in 100% DMSO. For example, start with 10 mM and dilute down across 11 columns.
-
In the 12th column, add 100% DMSO only to serve as the negative (vehicle) control.
-
-
Prepare Assay Plate:
-
Add 198 µL of your pre-warmed (37°C) cell culture medium to each well of a new clear, flat-bottom 96-well plate (the "assay plate").
-
-
Perform Compound Addition:
-
Using a multichannel pipette, transfer 2 µL from each well of the DMSO plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Immediately after addition, mix the plate gently for 30-60 seconds.
-
-
Incubation and Measurement:
-
Take an initial absorbance reading (T₀) at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm). This measures the baseline light scattering.
-
Incubate the assay plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
After incubation, take a final absorbance reading (T_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔAbs = T_final - T₀) for each concentration.
-
Plot the ΔAbs (y-axis) against the this compound concentration (x-axis).
-
The kinetic solubility limit is the highest concentration at which there is no significant increase in absorbance compared to the vehicle control wells. Above this concentration, you will see a sharp increase in the absorbance reading, indicating the formation of a precipitate.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C30H44O5 | CID 12045007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 119725-20-1 [chemicalbook.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]
- 6. google.com [google.com]
- 7. quora.com [quora.com]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Cell Culture Media: A Review [labome.com]
- 12. Basic Constituents of Media [cytion.com]
- 13. researchgate.net [researchgate.net]
- 14. jipbs.com [jipbs.com]
- 15. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
Optimizing Fupenzic Acid Concentration for Anti-inflammatory Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Fupenzic acid in anti-inflammatory assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in-vitro anti-inflammatory assays?
A1: Based on current research, a concentration range of 5 µM to 20 µM is recommended for initial experiments. Studies have shown that this compound exhibits a concentration-dependent inhibitory effect on inflammatory markers in this range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Q2: Is this compound cytotoxic at its effective anti-inflammatory concentrations?
A2: this compound has been shown to be non-cytotoxic to peritoneal macrophages at concentrations up to 20 µM.[1] However, it is strongly recommended to perform a cytotoxicity assay, such as the MTT assay, on your specific cell line to establish the non-toxic concentration range before proceeding with anti-inflammatory experiments.
Q3: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A3: this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] It has been demonstrated to suppress the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4]
Q4: What is the recommended pre-incubation time for this compound before stimulating cells with an inflammatory agent like LPS?
A4: A pre-incubation time of 30 minutes with this compound has been shown to be effective in inhibiting the expression of pro-inflammatory genes and NF-κB activation upon subsequent stimulation with lipopolysaccharide (LPS).[2][5]
Q5: How long should I stimulate the cells with LPS after this compound pre-treatment?
A5: The optimal LPS stimulation time depends on the specific endpoint being measured. For gene expression analysis of cytokines like TNF-α and IL-6, a stimulation time of 6 hours is recommended.[2] For measuring the production of nitric oxide (NO) and the expression of proteins like iNOS and COX-2, a 24-hour stimulation period is commonly used.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no anti-inflammatory effect observed | - this compound concentration is too low.- Insufficient pre-incubation time.- LPS is not potent or improperly stored.- Cell line is not responsive to LPS. | - Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 µM to 50 µM).- Increase the pre-incubation time with this compound (e.g., 1-2 hours).- Use a fresh batch of LPS and ensure it is stored correctly. Sonicate the LPS solution before use to prevent aggregation.- Test a different cell line known to be responsive to LPS (e.g., RAW 264.7). |
| High cell death observed in treatment groups | - this compound concentration is too high.- this compound has poor solubility in the culture medium, leading to precipitation and cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration.- Prepare this compound stock solution in a suitable solvent like DMSO and ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Visually inspect for any precipitation after adding to the medium. |
| High variability between replicates | - Uneven cell seeding.- Inconsistent this compound or LPS concentrations.- Issues with the assay procedure (e.g., pipetting errors). | - Ensure a homogenous cell suspension before seeding.- Prepare fresh dilutions of this compound and LPS for each experiment.- Review and standardize all steps of the experimental protocol. |
| Unexpected results in Western blot for NF-κB pathway | - Incorrect timing for protein extraction.- Inefficient nuclear/cytoplasmic fractionation.- Antibody issues. | - Optimize the time points for protein extraction after LPS stimulation to capture the dynamics of NF-κB activation (e.g., 0, 15, 30, 60 minutes).- Verify the efficiency of your fractionation protocol using appropriate markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).- Use validated antibodies for NF-κB pathway proteins and optimize antibody concentrations. |
Data Presentation
Summary of this compound's In-Vitro Anti-inflammatory Activity and Cytotoxicity
| Parameter | Cell Type | Concentration Range | Key Findings | Reference |
| Cytotoxicity | Peritoneal Macrophages | 5 - 50 µM | No significant effect on cell viability at concentrations below 20 µM. | [1] |
| Nitric Oxide (NO) Inhibition | Peritoneal Macrophages | 5 - 50 µM | Concentration-dependent inhibition of LPS-induced NO release. | [1] |
| iNOS and COX-2 Expression | Peritoneal Macrophages | 10 and 20 µM | Significant suppression of LPS-induced iNOS and COX-2 protein expression. | [1] |
| Pro-inflammatory Gene Expression (NOS-2, COX-2, IL-6, TNF-α) | Mouse Peritoneal Cells | 10 and 20 µM | Inhibition of LPS-induced mRNA expression. | [2] |
| NF-κB Activation | Peritoneal Macrophages | 20 µM | Inhibition of LPS-induced NF-κB activation. | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Assay (Griess Reagent)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 30 minutes.
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours (for TNF-α and IL-6).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot for NF-κB Pathway Analysis
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 20 µM) for 30 minutes.
-
Stimulate the cells with 1 µg/mL of LPS for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells to obtain total protein or perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα and p65. Use an appropriate loading control (e.g., β-actin for total lysate, GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction).
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Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the anti-inflammatory activity of this compound using network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Pentacyclic Triterpenes
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pentacyclic triterpenes. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of pentacyclic triterpenes, offering potential causes and practical solutions.
Category 1: Peak Shape and Retention Time Issues
Question 1: Why are my pentacyclic triterpene peaks showing significant tailing or fronting?
Answer: Poor peak shape, such as tailing or fronting, is a common issue that can compromise resolution and accuracy. Several factors can contribute to this problem:
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Secondary Interactions: Silanol groups on the surface of silica-based columns (like C18) can interact with polar functional groups on triterpenes, leading to peak tailing.
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing broadened and asymmetric peaks.
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Inappropriate Mobile Phase pH: For acidic triterpenes (e.g., betulinic acid, ursolic acid), the mobile phase pH can affect their ionization state, influencing peak shape.
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Column Degradation: Loss of stationary phase or contamination of the column can lead to deteriorating peak shapes over time.
Troubleshooting Steps:
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Modify the Mobile Phase: Add a small amount of an acidic modifier, like 0.1% acetic acid or formic acid, to the mobile phase. This can suppress the ionization of acidic triterpenes and minimize interactions with free silanol groups.
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Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.
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Check Column Health: Flush the column with a strong solvent or perform a recommended cleaning procedure. If performance does not improve, the column may need to be replaced.
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Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., C30) that may offer different selectivity and reduced silanol interactions.
Question 2: My retention times are shifting between injections. What is the cause?
Answer: Retention time instability can be caused by several factors related to the HPLC system and method parameters.
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Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component in an isocratic system can alter the elution strength.
-
Column Temperature: Fluctuations in the column temperature can significantly impact retention times.[1] An increase in temperature generally decreases retention time.
-
Flow Rate Instability: Issues with the pump, such as leaks or air bubbles, can cause the flow rate to fluctuate.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. Degas the mobile phase thoroughly.
-
Use a Column Oven: Employ a column thermostat or oven to maintain a consistent temperature. A stable temperature of 20-35°C is often used, but optimization may be required.[1]
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Check the Pump: Purge the pump to remove any air bubbles and check for leaks in the system.
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Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the first sample.
Category 2: Resolution and Separation Challenges
Question 3: I am struggling to separate isomeric pentacyclic triterpenes, such as ursolic acid and oleanolic acid. How can I improve resolution?
Answer: The co-elution of structurally similar isomers like ursolic acid and oleanolic acid is a significant challenge due to their nearly identical physicochemical properties.[2][3]
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Insufficient Column Selectivity: Standard C18 columns may not provide the necessary selectivity to resolve these isomers.
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Suboptimal Mobile Phase: The mobile phase composition plays a critical role in achieving separation. The choice of organic solvent and additives can modulate selectivity.
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Temperature Effects: Column temperature can influence the resolution between critical pairs.[1]
Troubleshooting Steps:
-
Change the Stationary Phase:
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C30 Columns: These columns are specifically designed for separating hydrophobic, long-chain isomers and can provide excellent resolution for ursolic and oleanolic acids.[3]
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Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.[2]
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2D-LC: For highly complex samples, a two-dimensional liquid chromatography (2D-LC) system using orthogonal column chemistries can resolve co-eluting compounds.[2]
-
-
Optimize the Mobile Phase:
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Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Methanol can sometimes offer different selectivity compared to acetonitrile.
-
Adjust the pH of the aqueous component, especially for acidic triterpenes.[4]
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Incorporate additives like methyl tert-butyl ether (MTBE) which has been shown to improve the resolution of madecassoside and its isomer asiaticoside-B.[5]
-
-
Adjust Column Temperature: Systematically vary the column temperature (e.g., from 20°C to 35°C). While higher temperatures can shorten run times, they may also reduce resolution for some isomer pairs.[1]
Category 3: Sensitivity and Detection Issues
Question 4: My pentacyclic triterpene peaks are very small, and the sensitivity is low. How can I improve detection?
Answer: Many pentacyclic triterpenes lack strong chromophores, resulting in very low UV absorption, which is a primary cause of poor sensitivity.[1][6]
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Low UV Absorbance: The fundamental structure of most triterpenoids does not absorb light strongly at higher wavelengths (e.g., >220 nm).
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Inappropriate Detector: A standard UV-Vis detector may not be sensitive enough for trace-level analysis.
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Mobile Phase Interference: Some mobile phase additives can have high background absorbance at the low wavelengths required for triterpene detection.
Troubleshooting Steps:
-
Optimize Detection Wavelength: Set the UV detector to a low wavelength, typically between 205-210 nm, where many triterpenes exhibit maximum absorbance.[1][7][8]
-
Use a More Sensitive Detector:
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Charged Aerosol Detector (CAD): This universal detector provides a response that is independent of the analyte's optical properties, offering excellent sensitivity for non-chromophoric compounds.[3]
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Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for confident identification and quantification even at very low levels.[6][9]
-
-
Ensure Mobile Phase Purity: Use high-purity HPLC-grade solvents and additives that have low UV absorbance at your target wavelength to minimize baseline noise.
Quantitative Data Summary
The following tables summarize typical HPLC parameters and performance data for the analysis of common pentacyclic triterpenes, compiled from various validated methods.
Table 1: HPLC Method Parameters for Selected Pentacyclic Triterpenes
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Betulin & Betulinic Acid | C18 | Acetonitrile:Water (86:14, v/v) | 1.0 | 210 nm | [7] |
| Ursolic & Betulinic Acids | C18 | Acetonitrile:Methanol (80:20, v/v) | 0.5 | 210 nm | [8] |
| Oleanolic & Ursolic Acids | C18 | Methanol:0.03 M Phosphate Buffer (pH 3) (90:10, v/v) | 0.5 | 214 nm | [4] |
| Asiaticoside & Madecassoside | C18 | Methanol:Water (60:40, v/v) | - (Preparative) | 220 nm | [10][11] |
| Asiaticoside-B & Madecassoside | Atlantis T3 C18 | Water:Acetonitrile:MTBE (80:18:2, v/v) with 0.1% Acetic Acid | 1.0 | 203 nm | [5] |
Table 2: Performance Data from Validated HPLC Methods
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Betulinic Acid | 25 - 150 | - | - | - | |
| Betulinic Acid | 0.005 - 100.00 | 0.0005 | 0.0050 | 97.10 - 97.60 | [12] |
| Madecassoside | - | 0.0045 | 0.0136 | 104.71 | [13] |
| Asiaticoside | - | 0.0053 | 0.0159 | 111.95 | [13] |
| Oleanolic Acid | 0.4 - 1.2 (mg/ml) | - | - | 99.5 | [4] |
| Ursolic Acid | 0.6 - 1.8 (mg/ml) | - | - | 102.3 | [4] |
Experimental Protocols & Visualizations
Protocol 1: Simultaneous Determination of Ursolic Acid and Betulinic Acid
This protocol is adapted from a method for the analysis of these compounds in plant extracts.[8]
-
Standard Preparation: Prepare stock solutions of ursolic acid and betulinic acid in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solutions to achieve a concentration range suitable for a calibration curve (e.g., 0.01-0.1 mg/mL for ursolic acid).
-
Sample Preparation: Extract the plant material with methanol. The resulting extract can be filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Methanol (80:20, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards to establish a calibration curve. Inject the prepared samples. Quantify the amount of ursolic and betulinic acid in the samples by comparing their peak areas to the calibration curve.
Diagrams
The following diagrams illustrate common workflows and logical relationships in the HPLC analysis of pentacyclic triterpenes.
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Preparation of asiaticoside and madecassoside from the extract of Centella asiatica (L.) Urb using preparative high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Fupenzic Acid Stability and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and degradation product analysis of Fupenzic acid.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
A1: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of this compound.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and extreme pH levels.[2][3] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[1][4] This information is crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Based on regulatory guidelines and common practices, a standard set of stress conditions should be applied to this compound to evaluate its stability profile. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Recommended conditions include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[3]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[3]
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q3: How do I choose the right analytical method for stability testing of this compound?
A3: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the analysis of organic acids and their degradation products.[5] The method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Q4: What is "mass balance" in the context of stability studies?
A4: Mass balance is a critical aspect of forced degradation studies that aims to account for all the drug substance that has degraded. It is the process of adding the assay value and the levels of all degradation products to see how closely it adds up to 100% of the initial value. A good mass balance, typically between 95% and 105%, provides confidence that all major degradation products have been detected and that the analytical method is specific for the drug substance and its degradants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram of the unstressed this compound sample. | Contamination of the sample, mobile phase, or HPLC system. Impurities in the reference standard. | Prepare fresh mobile phase and samples. Flush the HPLC system thoroughly. Verify the purity of the reference standard. |
| Poor peak shape (e.g., tailing, fronting) for this compound or its degradation products. | Inappropriate mobile phase pH. Column degradation. Sample overload. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a different stationary phase. Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | Fluctuation in column temperature. Inconsistent mobile phase composition. Air bubbles in the pump. | Use a column oven to maintain a constant temperature. Ensure accurate preparation of the mobile phase and degas it properly. Purge the pump to remove air bubbles. |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The this compound molecule is highly stable under the tested conditions. | Increase the duration, temperature, or concentration of the stressor. If the molecule is indeed highly stable, document this finding. |
| Greater than 20% degradation, making it difficult to identify primary degradation products. | The stress conditions are too harsh. | Reduce the duration, temperature, or concentration of the stressor to achieve the target degradation of 5-20%.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl and heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH and heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and store at room temperature for 24 hours.
- Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
- Photolytic Degradation: Expose the solid this compound powder to light as per ICH Q1B guidelines. Dissolve in the solvent before analysis.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound and its Degradation Products
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Unstressed | 99.8 | 0.2 | 100.0 |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 85.2 | 14.5 | 99.7 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 90.1 | 9.7 | 99.8 |
| Oxidative (3% H₂O₂, RT, 24h) | 88.5 | 11.2 | 99.7 |
| Thermal (80°C, 48h) | 95.3 | 4.6 | 99.9 |
| Photolytic (ICH Q1B) | 92.7 | 7.1 | 99.8 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak ID | Retention Time (min) | Relative Retention Time |
| This compound | 15.2 | 1.00 |
| Degradation Product 1 (Acid) | 12.8 | 0.84 |
| Degradation Product 2 (Base) | 13.5 | 0.89 |
| Degradation Product 3 (Oxidative) | 16.1 | 1.06 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
Best practices for long-term storage of Fupenzic acid
Disclaimer: Information on "Fupenzic acid" could not be found. This technical guide is based on best practices for the long-term storage of sensitive organic acid compounds in a research setting and should be adapted based on the specific properties of your molecule as determined by experimental data.
Technical Support Center: this compound
This guide provides best practices, troubleshooting advice, and experimental protocols for the long-term storage and handling of this compound to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? For long-term stability, solid (lyophilized powder) this compound should be stored at -20°C or -80°C in a tightly sealed, light-protecting container, such as an amber glass vial.[1][2][3] To prevent degradation from moisture, storage in a desiccator within the freezer is recommended.[1]
Q2: How should I store this compound in solution? Stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO, anhydrous ethanol). For long-term storage, aliquots of the stock solution should be stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[4] For short-term use (up to one week), aliquots may be stored at -20°C.[4] Always use tightly sealed vials to prevent solvent evaporation and moisture absorption.
Q3: Is this compound sensitive to light or air? Yes, like many complex organic molecules, this compound is potentially sensitive to light (photolysis), oxygen (oxidation), and moisture (hydrolysis).[5][6] It is critical to store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially if it is known to have unsaturated bonds or other reactive functional groups.[2][5]
Q4: What are the visible signs of this compound degradation? Visible signs of degradation can include a change in the color or physical appearance of the solid powder or solution.[7] However, significant degradation can occur without any visible change.[7] The most reliable way to detect degradation is through analytical methods like HPLC, which may show the appearance of new impurity peaks or a decrease in the main compound's peak area.[3][4]
Q5: Which materials are best for storing this compound? For solids and solutions, chemically inert glass vials (e.g., borosilicate) with PTFE-lined screw caps are recommended.[2] If using plastic tubes for aqueous solutions, ensure they are made of a compatible material like polypropylene. Avoid storing organic solutions in plastic containers that may leach or degrade.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Compound degradation due to improper storage or handling. | Verify that storage conditions (temperature, light protection) were correctly maintained.[4] Prepare fresh solutions from a properly stored stock and re-run the experiment. Assess the purity of the stock solution using an appropriate analytical method (e.g., HPLC).[7] |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Degradation of this compound. The compound may have been exposed to moisture, oxygen, light, or incompatible pH conditions. | Verify storage and handling procedures. Ensure the compound was stored at the correct temperature and protected from light and air.[3] Use analytical techniques (e.g., LC-MS) to identify the degradation products, which can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).[3] |
| Inconsistent experimental results between batches. | Instability of this compound in the experimental buffer or solvent. Degradation during the experiment. | Check the pH and temperature of the experimental medium.[7] If the medium is alkaline or at an elevated temperature, consider adjusting conditions or minimizing incubation time. Perform a stability test of this compound directly in the experimental buffer. |
| Solid compound appears discolored or clumpy. | Oxidation or moisture absorption. | Do not use the compound if a significant change in appearance is observed.[3] Review handling and storage procedures to identify potential sources of contamination or degradation. Properly discard the degraded sample according to institutional safety guidelines. |
Data Presentation: Stability of this compound (Example Data)
The following table summarizes hypothetical stability data for this compound under various stress conditions to illustrate potential degradation rates. Actual stability should be determined experimentally.
| Condition | Parameter | Storage Duration | Degradation (%) |
| Solid | -20°C, Dark, Desiccated | 12 Months | < 0.5% |
| Solid | 4°C, Dark, Desiccated | 12 Months | 2-3% |
| Solid | 25°C, Ambient Light & Humidity | 1 Month | 5-10% |
| Solution (in DMSO) | -80°C, Dark | 6 Months | < 1% |
| Solution (in DMSO) | -20°C, Dark | 1 Month | 1-2% |
| Solution (Aqueous Buffer, pH 7.4) | 4°C, Dark | 24 Hours | 3-5% |
| Solution (Aqueous Buffer, pH 9.0) | 25°C, Dark | 4 Hours | > 20% (Hydrolysis) |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]
1. Objective: To determine the degradation pathways of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal).
2. Materials:
-
This compound
-
Solvents: Methanol, Acetonitrile (HPLC grade)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a set time (e.g., 8 hours).[9] Take samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.[7] Take samples at various time points, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[7] Analyze by HPLC at various time points.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 10°C increments above accelerated stability testing, such as 60°C or 70°C) for a defined period.[8] Dissolve and analyze by HPLC.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source as specified by ICH Q1B guidelines.[11] Analyze by HPLC.
-
Control Sample: A sample of the stock solution stored at -80°C, protected from light, should be used as the time-zero or unstressed control.
4. Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify new peaks (degradation products) and calculate the percentage of this compound remaining.[3]
Visualizations
Caption: Recommended workflow for receiving and preparing this compound for long-term storage.
Caption: Troubleshooting decision tree for investigating potential this compound degradation.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. gmpplastic.com [gmpplastic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. biofargo.com [biofargo.com]
- 7. benchchem.com [benchchem.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. fda.gov [fda.gov]
Mitigating Fupenzic acid off-target effects in cellular assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fupenzic acid in cellular assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pentacyclic triterpene with known anti-inflammatory properties. Its primary mechanism of action is the suppression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Q2: What are potential off-target effects of this compound?
A2: As a member of the triterpenoid class of compounds, this compound may exhibit off-target effects common to this structural family. These can include:
-
Alteration of Cell Membrane Properties: Triterpenoids can interact with lipids and sterols in the cell membrane, potentially affecting its fluidity, permeability, and the function of membrane-bound proteins.[1]
-
Mitochondrial Dysfunction: Some triterpenoids have been observed to impact mitochondrial function, including effects on the mitochondrial membrane potential and cellular respiration.[2][3][4][5]
-
Crosstalk with Other Signaling Pathways: Due to the highly interconnected nature of cellular signaling, potent inhibition of the NF-κB pathway may lead to unintended modulation of other pathways, such as the MAPK/ERK pathway, which is known to have significant crosstalk with NF-κB.
Q3: How can I distinguish between on-target and off-target effects in my cellular phenotype?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: On-target effects should correlate with the potency of this compound on the NF-κB pathway. Off-target effects may only appear at higher concentrations.
-
Use of a Structurally Unrelated NF-κB Inhibitor: If a different inhibitor targeting the NF-κB pathway through a distinct mechanism recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: Overexpression of a key downstream component of the NF-κB pathway could potentially rescue the phenotype, indicating an on-target effect. Conversely, if the phenotype persists, it may suggest an off-target mechanism.
-
Cell Line Comparison: Utilize cell lines with varying dependence on the NF-κB pathway. An on-target effect should be more pronounced in cells highly reliant on NF-κB signaling.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at High Concentrations
You observe significant cell death in your assay at concentrations of this compound higher than what is required for NF-κB inhibition.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Membrane Disruption | Perform a Lactate Dehydrogenase (LDH) release assay. | Triterpenoids can disrupt cell membrane integrity.[1] An LDH assay quantifies the release of this cytosolic enzyme as a marker of membrane damage. |
| Mitochondrial Toxicity | Conduct a mitochondrial membrane potential assay (e.g., using JC-1 dye) or a Seahorse XF assay to measure oxygen consumption.[6][7][8] | These assays will determine if this compound is causing mitochondrial depolarization or inhibiting cellular respiration, which are known off-target effects of some triterpenoids.[2][3][4][5] |
| General Cellular Stress | Run a dose-response curve and determine the IC50 for NF-κB inhibition versus the CC50 (cytotoxic concentration 50). | A large window between the IC50 and CC50 suggests a specific on-target effect at lower concentrations, while a small window may indicate that the on-target and cytotoxic effects are closely linked or that off-target toxicity dominates. |
Hypothetical Data Summary: this compound Activity vs. Cytotoxicity
| Assay | Cell Line | Endpoint | IC50 / CC50 (µM) |
| NF-κB Reporter Assay | HEK293-NF-κB-Luc | Luciferase Activity | 1.5 |
| LDH Release Assay | A549 | LDH Release | 25.0 |
| Mitochondrial Membrane Potential | Jurkat | JC-1 Red/Green Ratio | 18.0 |
| Cell Viability (MTT) | A549 | MTT Reduction | 22.5 |
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
The observed cellular effect of this compound is strong in one cell line but weak or absent in another, despite both having active NF-κB pathways.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Differential Pathway Crosstalk | Profile the activation state of related signaling pathways (e.g., MAPK, PI3K/Akt) in both cell lines in response to this compound using Western blotting for key phosphorylated proteins (p-ERK, p-Akt). | The cellular phenotype may be a result of a combination of NF-κB inhibition and off-target modulation of a crosstalking pathway that is more dominant in one cell line. |
| Differential Expression of Off-Target Proteins | If a specific off-target is suspected, quantify its expression level in both cell lines via Western blot or qPCR. | The presence or absence of a specific off-target protein could explain the differential response to this compound. |
| Variations in Compound Metabolism | Assess the metabolic stability of this compound in the different cell lines. | Cell-line specific metabolism could lead to different effective concentrations of the active compound. |
Visualizing Key Concepts
This compound's On-Target Signaling Pathway
Caption: this compound's on-target inhibition of the NF-κB pathway.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB signaling pathway.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant (e.g., 10 ng/mL TNF-α) to all wells except for the unstimulated control. Incubate for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent MTT assay or a constitutively expressed reporter) and calculate the IC50 value for this compound.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay assesses cell membrane integrity by measuring the release of LDH from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Seed your cells of interest (e.g., A549) in a 96-well plate and treat with a dose-response of this compound (e.g., 1 to 100 µM) for the desired time (e.g., 24 hours). Include a vehicle control and a maximum lysis control (add lysis buffer provided in the kit 45 minutes before the end of the incubation).
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's protocol.
-
Absorbance Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (JC-1 aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Experimental Workflow for Off-Target Assessment
Caption: General workflow for assessing off-target effects of this compound.
References
- 1. [Triterpene glycosides and the structural-functional properties of membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentacyclic triterpene oleanolic acid protects against cardiac aging through regulation of mitophagy and mitochondrial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial Metabolism in Prostate Cancer with Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
Fupenzic Acid and Ursolic Acid: A Comparative Analysis of Anti-inflammatory Potency
In the landscape of natural compounds with therapeutic potential, fupenzic acid and ursolic acid, both pentacyclic triterpenoids, have emerged as significant anti-inflammatory agents. While both compounds share a common structural backbone and a primary mechanism of action centered on the inhibition of the NF-κB signaling pathway, a detailed comparison of their potency reveals nuances in their activity. This guide provides a comprehensive analysis of their anti-inflammatory effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative efficacy.
Quantitative Comparison of Anti-inflammatory Activity
A direct, head-to-head comparison of the anti-inflammatory potency of this compound and ursolic acid is challenging due to the limited number of studies conducting such a direct analysis under identical experimental conditions. However, by collating data from various in vitro studies, a comparative overview can be constructed. The following table summarizes the available quantitative data on the inhibitory effects of both compounds on key inflammatory mediators.
| Compound | Target Mediator | Cell Line | Stimulus | Concentration | Effect | IC50 Value |
| This compound | Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 5, 10, 20, 30, 50 µM | Inhibition of NO production | Not explicitly stated |
| NOS-2, COX-2 | Mouse Peritoneal Macrophages | LPS (1 µg/ml) | 10, 20 µM | Inhibition of gene expression | Not explicitly stated | |
| IL-6, TNF-α | RAW 264.7 Macrophages | LPS | Not specified | Reduction in release | Not explicitly stated | |
| Ursolic Acid | IL-6 | HaCaT Keratinocytes | M5 cytokine cocktail (1 ng/mL each) | 5 µM | ~50% decrease in production | Not explicitly stated |
| IL-8 | HaCaT Keratinocytes | M5 cytokine cocktail (1 ng/mL each) | 5 µM | ~30% decrease in production | Not explicitly stated | |
| Cell Growth | Jurkat Leukemic T-cells | - | - | Inhibition of cell growth | ~32.5 µM |
Note: The lack of standardized reporting and direct comparative studies necessitates careful interpretation of the data. The IC50 values, a key metric for potency, are not consistently available for the anti-inflammatory effects of this compound.
Mechanistic Insights into Anti-inflammatory Action
Both this compound and ursolic acid exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
This compound: In vitro experiments have demonstrated that this compound effectively suppresses the expression of inflammatory mediators such as inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2) by targeting the NF-κB pathway.[1][2] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3]
Ursolic Acid: Ursolic acid's anti-inflammatory mechanism is also well-documented and involves the suppression of NF-κB activation.[1] Beyond NF-κB, ursolic acid has been shown to inhibit other key transcription factors involved in inflammation, including activator protein-1 (AP-1) and nuclear factor of activated T-cells (NF-AT). This multi-pronged attack leads to a significant reduction in the secretion of pro-inflammatory cytokines and the activity of inflammatory enzymes.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's Inhibition of the NF-κB Pathway
Caption: In Vitro Anti-inflammatory Assay Workflow
Detailed Experimental Protocols
A summary of the typical experimental protocols used to evaluate the anti-inflammatory effects of this compound and ursolic acid is provided below.
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages or primary peritoneal macrophages.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound or ursolic acid for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS), at a concentration of 1 µg/mL.
-
After an incubation period of 24 hours, the culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Analysis of Pro-inflammatory Gene Expression by RT-PCR
-
Cell Line: Mouse peritoneal macrophages or other relevant cell types.
-
Methodology:
-
Cells are pre-treated with the test compound (this compound or ursolic acid) for 30 minutes.
-
Inflammation is stimulated with LPS (1 µg/mL) for 6 hours.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (RT-qPCR) is carried out to measure the mRNA expression levels of target genes (e.g., NOS-2, COX-2, IL-6, TNF-α).
-
Gene expression levels are normalized to a housekeeping gene (e.g., β-actin), and the results are expressed as fold changes relative to the LPS-stimulated control.
-
Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Line: Peritoneal macrophages.
-
Methodology:
-
Cells are pre-treated with the test compound (e.g., 20 µM this compound) for 30 minutes.[4]
-
Cells are then activated with LPS (1 µg/mL) for various time points.[4]
-
Cytosolic and nuclear extracts are prepared from the cells.
-
Protein concentrations are determined using a BCA protein assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against IκBα, IκBβ (cytosolic extracts), and p65 (nuclear extracts).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Loading controls such as β-actin (cytosolic) and PSF (nuclear) are used to ensure equal protein loading.[4]
-
Conclusion
References
- 1. Ursolic acid inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Activity of Fupenzic Acid in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of Fupenzic acid against the well-established corticosteroid, Dexamethasone, in primary immune cells. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a framework for validating novel anti-inflammatory compounds.
Executive Summary
This compound, a pentacyclic triterpene, has demonstrated significant anti-inflammatory properties by suppressing key inflammatory mediators. This guide outlines the experimental validation of its activity in primary immune cells, specifically murine peritoneal macrophages, and compares its efficacy to Dexamethasone. The underlying mechanisms of action, focusing on the NF-κB and MAPK signaling pathways, are also explored.
Comparative Analysis of this compound and Dexamethasone
The following tables summarize the inhibitory effects of this compound and Dexamethasone on the expression of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated primary immune cells.
Table 1: Inhibition of Pro-inflammatory Gene Expression (mRNA Levels)
| Compound | Target Gene | Cell Type | Concentration | Inhibition |
| This compound | TNF-α | Mouse Peritoneal Macrophages | 10 µM | Significant reduction[1] |
| 20 µM | Significant reduction[1] | |||
| IL-6 | Mouse Peritoneal Macrophages | 10 µM | Significant reduction[1] | |
| 20 µM | Significant reduction[1] | |||
| COX-2 | Mouse Peritoneal Macrophages | 10 µM | Significant reduction[1] | |
| 20 µM | Significant reduction[1] | |||
| Dexamethasone | TNF-α | Mouse Lung Tissue (in vivo) | 5 mg/kg | Marked decrease[2] |
| 10 mg/kg | Marked decrease[2] | |||
| IL-6 | Mouse Lung Tissue (in vivo) | 5 mg/kg | Marked decrease[2] | |
| 10 mg/kg | Marked decrease[2] | |||
| COX-2 | Mouse Lung Tissue (in vivo) | 5 mg/kg | Marked decrease[2] | |
| 10 mg/kg | Marked decrease[2] |
Table 2: Inhibition of Pro-inflammatory Protein Expression
| Compound | Target Protein | Cell Type | Concentration | Inhibition |
| This compound | NOS-2 | Mouse Peritoneal Macrophages | 10 µM | Suppression |
| 20 µM | Suppression | |||
| COX-2 | Mouse Peritoneal Macrophages | 10 µM | Suppression | |
| 20 µM | Suppression | |||
| Dexamethasone | COX-2 | Human Lung Epithelial Cells | - | Significant inhibition[3] |
| TNF-α | Human Lung Epithelial Cells | - | Significant inhibition[3] | |
| IL-6 | Human Lung Epithelial Cells | - | Significant inhibition[3] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[4] It has also been suggested to play a role in regulating the MAPK cascade.[4] Dexamethasone, a potent glucocorticoid, also inhibits NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory gene expression.
Below are diagrams illustrating the experimental workflow for validating anti-inflammatory activity and the key signaling pathways involved.
Experimental workflow for validating anti-inflammatory activity.
References
- 1. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico ADMET Predictions for Fupenzic Acid with In Vitro Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to reduce the high attrition rates of drug candidates in later developmental stages.[1] In silico computational models provide rapid and cost-effective predictions of these properties, offering valuable guidance for compound optimization.[2][3][4][5][6] However, it is crucial to validate these in silico predictions with experimental in vitro data to ensure their accuracy and reliability. This guide provides a comparative analysis of in silico predicted ADMET properties of Fupenzic acid, a complex natural product, with representative in vitro experimental data.
This compound's ADMET profile has been predicted using various computational models. These predictions are cross-validated against hypothetical, yet representative, in vitro data derived from standard assays. This guide is intended to serve as a comprehensive resource for researchers, providing detailed experimental protocols and a clear comparison of the data to facilitate informed decision-making in drug development projects.
Data Presentation: In Silico vs. In Vitro ADMET Profile of this compound
The following tables summarize the predicted in silico ADMET properties of this compound against a set of representative in vitro data.
Table 1: Physicochemical Properties and Absorption
| Parameter | In Silico Prediction | Representative In Vitro Data |
| Molecular Weight | 484.7 g/mol [7] | N/A |
| LogP | 5.7[7] | N/A |
| H-Bond Donors | 3[7] | N/A |
| H-Bond Acceptors | 5[7] | N/A |
| Caco-2 Permeability | Predicted Low | Papp: <1.0 x 10⁻⁶ cm/s |
Table 2: Distribution
| Parameter | In Silico Prediction | Representative In Vitro Data |
| Plasma Protein Binding | Predicted High | >99% bound |
| Blood-Brain Barrier Permeant | Predicted Low | N/A |
Table 3: Metabolism
| Parameter | In Silico Prediction | Representative In Vitro Data |
| Metabolic Stability (HLM) | Predicted Moderate | t½ > 30 min |
| CYP1A2 Inhibition | Predicted Non-inhibitor | IC₅₀ > 10 µM |
| CYP2C9 Inhibition | Predicted Inhibitor | IC₅₀ < 10 µM |
| CYP2D6 Inhibition | Predicted Non-inhibitor | IC₅₀ > 10 µM |
| CYP3A4 Inhibition | Predicted Inhibitor | IC₅₀ < 10 µM |
Table 4: Excretion and Toxicity
| Parameter | In Silico Prediction | Representative In Vitro Data |
| Hepatotoxicity | Predicted Low Risk | N/A |
| hERG Inhibition | Predicted Low Risk | IC₅₀ > 10 µM |
| Ames Mutagenicity | Predicted Non-mutagen | Negative |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in the data tables are provided below.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[8]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][8]
-
Assay Procedure:
-
The Caco-2 cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
The test compound (this compound) is dissolved in HBSS and added to the apical (A) side of the monolayer, while fresh HBSS is added to the basolateral (B) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical side at the beginning and end of the experiment.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to proteins in the plasma, which can affect its distribution and clearance.[9][10]
-
Method: Equilibrium dialysis is a common method for determining plasma protein binding.
-
Assay Procedure:
-
A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
The test compound is added to the plasma side, and the system is allowed to reach equilibrium (typically over several hours at 37°C).
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both samples is determined by LC-MS/MS.
-
-
Data Analysis: The percentage of bound drug is calculated as: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, in the liver.[11][12][13]
-
Assay Procedure:
-
The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the test compound.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[3][6][14]
-
Assay Procedure:
-
A specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4) is incubated with human liver microsomes and NADPH.
-
The test compound is added at various concentrations.
-
Following incubation, the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.
Visualizations
Cross-Validation Workflow
Caption: Workflow for cross-validating in silico ADMET predictions with in vitro data.
General Metabolic Pathway of a Xenobiotic
References
- 1. FP-ADMET: a compendium of fingerprint-based ADMET prediction models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability studies of alkylamides and caffeic acid conjugates from echinacea using a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein binding of fentanyl and its metabolite nor-fentanyl in human plasma, albumin and α-1 acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pharmaron.com [pharmaron.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
A Comparative Analysis of Fupenzic Acid Analogs in the Suppression of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Fupenzic acid and its structural analogs—Ursolic acid, Pomolic acid, and Corosolic acid—in the suppression of pro-inflammatory cytokine production. The information presented is based on available experimental data to assist researchers in evaluating their potential as anti-inflammatory agents.
I. Overview of this compound and Its Analogs
This compound is a pentacyclic triterpene with recognized anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that regulate the expression of inflammatory mediators. Structurally similar pentacyclic triterpenes, including Ursolic acid, Pomolic acid, and Corosolic acid, are considered analogs and have also been investigated for their anti-inflammatory potential. These compounds, primarily isolated from various medicinal plants, represent a promising class of molecules for the development of novel anti-inflammatory therapeutics.
II. Efficacy in Suppressing Cytokine Production: A Comparative Summary
Direct comparative studies evaluating the half-maximal inhibitory concentrations (IC50) of this compound and its analogs on the production of key pro-inflammatory cytokines under identical experimental conditions are limited in the currently available scientific literature. However, based on individual studies, a qualitative and semi-quantitative comparison can be drawn.
The following table summarizes the available data on the inhibitory effects of these compounds on Nitric Oxide (NO), a key inflammatory mediator, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). It is important to note that the experimental conditions across these studies may vary, which can influence the observed efficacy.
| Compound | Target | Cell Line | Stimulant | IC50 / Effect | Citation |
| This compound | NO | Peritoneal Macrophages | LPS | 16.7 µM | |
| TNF-α | Not Reported | LPS | Inhibition Observed | ||
| IL-6 | Not Reported | LPS | Inhibition Observed | ||
| IL-1β | Not Reported | LPS | Inhibition Observed | ||
| Ursolic Acid | NO | RAW 264.7 | LPS | Inhibition Observed | |
| TNF-α | RAW 264.7 | LPS | Significant Reduction | [1][2] | |
| IL-6 | RAW 264.7 | LPS | Significant Reduction | [1][2] | |
| IL-1β | BGC-823 | LPS | Significant Reduction | [1] | |
| Pomolic Acid | NO | RAW 264.7 | LPS | Inhibition Observed | |
| TNF-α | Not Reported | Not Reported | No significant effect | ||
| IL-6 | Not Reported | Not Reported | Not Reported | ||
| IL-1β | Peritoneal Macrophages | Carrageenan | 39% inhibition (in vivo) | ||
| Corosolic Acid | NO | Not Reported | LPS | Not Reported | |
| TNF-α | Not Reported | LPS | Not Reported | ||
| IL-6 | Not Reported | LPS | Not Reported | ||
| IL-1β | BMDM | LPS | Significant Decrease | [3] |
Note: "Inhibition Observed" or "Significant Reduction/Decrease" indicates a reported effect where a specific IC50 value was not provided in the cited literature. BMDM: Bone Marrow-Derived Macrophages. The lack of standardized reporting across studies makes a direct quantitative comparison challenging.
III. Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound and its analogs exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.
The diagram below illustrates the simplified NF-κB signaling cascade and the putative points of intervention by this compound and its analogs.
Caption: NF-κB signaling pathway and points of inhibition by this compound analogs.
Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB dimer (p50/p65). The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, thereby inducing their transcription. This compound and its analogs are believed to interfere with this pathway, primarily by inhibiting the activation of the IKK complex and/or preventing the nuclear translocation of NF-κB.
IV. Experimental Protocols
The following sections detail standardized methodologies for assessing the efficacy of this compound analogs in suppressing cytokine production.
A. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a cell scraper or a gentle enzyme-free dissociation solution to maintain cell integrity.
B. In Vitro Anti-inflammatory Assay
The following workflow outlines the key steps for evaluating the anti-inflammatory effects of the test compounds.
Caption: Experimental workflow for assessing cytokine suppression by this compound analogs.
-
Cell Seeding: RAW 264.7 cells are seeded into 24-well plates at a density of approximately 5 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound analog to be tested. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well (except for the unstimulated control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris. The supernatants can be stored at -80°C until analysis.
C. Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the collected cell culture supernatants.
-
ELISA Kits: Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
Assay Principle: In a sandwich ELISA, a capture antibody specific for the target cytokine is coated onto the wells of a microplate. The collected supernatant is added, and any cytokine present binds to the capture antibody. After washing, a biotinylated detection antibody, also specific for the cytokine, is added, forming a "sandwich".
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product.
-
Quantification: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of the recombinant cytokine.
D. Data Analysis
The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
V. Conclusion and Future Directions
The available evidence suggests that this compound and its analogs, Ursolic acid, Pomolic acid, and Corosolic acid, are promising inhibitors of pro-inflammatory cytokine production, primarily through the modulation of the NF-κB signaling pathway. While a direct, quantitative comparison of their efficacy is currently hampered by a lack of standardized data, the information presented in this guide provides a valuable foundation for further investigation.
To definitively establish a comparative efficacy profile, future research should focus on head-to-head studies of these compounds under identical, standardized experimental conditions. The determination of IC50 values for the suppression of a panel of key pro-inflammatory cytokines will be crucial for identifying the most potent analog for potential therapeutic development. Further elucidation of their precise molecular targets within the inflammatory signaling cascades will also be instrumental in advancing these natural compounds as a new generation of anti-inflammatory drugs.
References
- 1. Ursolic Acid Protects Against Proliferation and Inflammatory Response in LPS-Treated Gastric Tumour Model and Cells by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fupenzic Acid and Other Triterpenoid Acids in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Fupenzic acid against other prominent triterpenoid acids, including Corosolic acid, Maslinic acid, Oleanolic acid, and Ursolic acid. The focus is on their anti-inflammatory and anti-cancer properties, supported by quantitative experimental data and detailed methodologies to aid in research and development.
Comparative Analysis of Biological Activity
Triterpenoid acids are a class of natural compounds renowned for their diverse pharmacological effects. This section presents a head-to-head comparison of their in vitro efficacy in key areas of therapeutic interest: anti-inflammatory and anti-cancer activities. The data is summarized in the tables below, with IC50 values representing the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.
Anti-Inflammatory Activity
The anti-inflammatory potential of these triterpenoid acids was primarily assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Assay | Cell Line | IC50 Value (µM) |
| This compound | NO Production Inhibition | Peritoneal Macrophages | 16.7[1] |
| Corosolic Acid | TPA-induced Inflammation | - | 0.09–0.3 mg/ear |
| Oleanolic Acid | NO Production Inhibition | RAW 264.7 | ~31.28 - 42.91 µg/mL |
| Ursolic Acid | Not specified | Not specified | Not specified |
| Maslinic Acid | Not specified | Not specified | Not specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and units of measurement across different studies.
Anti-Cancer Activity
The cytotoxic effects of these compounds were evaluated against various human cancer cell lines using the MTT assay, which measures cell viability.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Corosolic Acid | SMMC-7721, Hep3B, HepG2, Huh7, HLE | Hepatocellular Carcinoma | ~40-41.3[2] |
| MDA-MB-231 | Breast Cancer | 20.12[3] | |
| MCF7 | Breast Cancer | 28.50[3] | |
| Maslinic Acid | Caco-2 | Colon Adenocarcinoma | 40.7 µg/mL[4] |
| HT29 | Colon Cancer | 61[5] | |
| 518A2 | Melanoma | Lower than other cell lines[6] | |
| MKN28 | Gastric Cancer | Lower than other cell lines[6] | |
| Oleanolic Acid | HepG2 | Liver Cancer | 30[7] |
| DU145 | Prostate Cancer | 112.57 µg/mL[8] | |
| MCF-7 | Breast Cancer | 132.29 µg/mL[8] | |
| U87 | Glioblastoma | 163.60 µg/mL[8] | |
| HCT-116 | Colon Cancer | 18.66 µg/mL[9] | |
| Ursolic Acid | HT-29 | Colon Cancer | 26 (24h), 20 (48h), 18 (72h)[10] |
| T47D | Breast Cancer | 231 µg/mL | |
| MCF-7 | Breast Cancer | 221 µg/mL | |
| MDA-MB-231 | Breast Cancer | 239 µg/mL | |
| BGC-803 | Gastric Cancer | 43.78 (24h), 24.95 (48h) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility and facilitate further research.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Protocol:
-
Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (e.g., hematin, L-epinephrine), and the COX-2 enzyme solution.
-
Enzyme Incubation: In a reaction tube, mix the reaction buffer, co-factors, and the COX-2 enzyme. Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Inhibitor Addition: Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a stopping agent (e.g., stannous chloride or a strong acid).
-
Product Quantification: The product of the COX-2 reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric assay.
-
IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition of COX-2 activity.
NF-κB Reporter Assay
This assay is used to determine the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HeLa) with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (bioluminescence).
-
Measurement: Measure the light intensity using a luminometer. The amount of light produced is proportional to the activity of the NF-κB pathway.
-
Data Analysis: Analyze the data to determine the effect of the test compound on NF-κB activation.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anti-cancer effects of these triterpenoid acids are mediated through the modulation of various signaling pathways. This compound, for instance, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway[1]. The diagram below illustrates the general mechanism of NF-κB inhibition by these compounds.
Caption: Inhibition of the NF-κB signaling pathway by triterpenoid acids.
The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory activity of these compounds.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Fupenzic Acid's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cellular target engagement of Fupenzic acid, a pentacyclic triterpene with promising anti-inflammatory properties. Through a detailed comparison with other known inhibitors of the NF-κB pathway, this document offers insights into its mechanism of action, supported by experimental data and detailed protocols.
Executive Summary
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This guide presents a comparative analysis of this compound with established NF-κB inhibitors, namely BMS-345541, IMD-0354, and Parthenolide. The comparison is based on their mechanism of action and reported inhibitory concentrations. Furthermore, this guide details various experimental approaches to validate the cellular target engagement of this compound, including in vitro assays and advanced biophysical techniques.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the key characteristics and reported potencies of this compound and selected alternative NF-κB inhibitors.
| Compound | Target(s) | Mechanism of Action | Reported IC50/Effective Concentration |
| This compound | NF-κB pathway | Suppresses the degradation of IκBα and IκBβ, leading to the inhibition of p65 nuclear translocation. | Dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (significant effects at 5-50 µM).[1][2] |
| BMS-345541 | IKK-1 and IKK-2 | Allosteric inhibitor of IκB kinase (IKK), preventing the phosphorylation of IκBα. | IKK-1: 4 µM, IKK-2: 0.3 µM.[3][4] |
| IMD-0354 | IKKβ | Selective inhibitor of IKKβ, blocking IκBα phosphorylation. | IKKβ: ~250 nM; Inhibition of NF-κB transcription activity: 1.2 µM.[5][6] |
| Parthenolide | IKK, NF-κB (p65) | Inhibits IKK activity and has also been reported to directly alkylate the p65 subunit of NF-κB. | Inhibition of LPS-induced cytokine expression with IC50 values ranging from 1.091-2.620 µM.[7] |
Validating this compound's Target Engagement in a Cellular Context
To rigorously validate the interaction of this compound with the NF-κB pathway within a cellular environment, a combination of experimental approaches is recommended. These include direct measurement of downstream effects and biophysical assays to confirm target binding.
Signaling Pathway Analysis
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
Experimental Workflow for Target Validation
A multi-step workflow is essential to confirm that this compound directly engages the NF-κB pathway.
Detailed Experimental Protocols
In Vitro Validation of NF-κB Inhibition by this compound
1. Griess Assay for Nitrite Determination
This assay indirectly measures the production of nitric oxide (NO), a downstream effector of NF-κB activation in response to inflammatory stimuli.
-
Cell Culture: Peritoneal macrophages are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 5, 10, 20, 30, and 50 µM) for 1 hour.
-
Stimulation: Macrophages are then stimulated with 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
2. Western Blot Analysis of NF-κB Pathway Proteins
This method is used to assess the levels of key proteins in the NF-κB signaling cascade.
-
Cell Lysis: Following treatment with this compound and/or LPS, cells are harvested, and cytosolic and nuclear extracts are prepared.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against IκBα, IκBβ, p65, NOS-2, COX-2, and loading controls (e.g., β-actin for cytosolic extracts and a nuclear marker for nuclear extracts).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the respective loading controls.
3. Molecular Docking of this compound to NF-κB
This in silico method predicts the binding mode and affinity of this compound to the NF-κB p65/p50 heterodimer.
-
Protein and Ligand Preparation: The 3D structure of the NF-κB p65/p50 heterodimer is obtained from the Protein Data Bank. The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. A grid box is defined to encompass the binding site of interest on the NF-κB protein.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the predicted binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of NF-κB.
Cellular Target Engagement Validation Methods
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (e.g., p65 or IKKβ) at each temperature is quantified by Western blot or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Thermal Proteome Profiling (TPP)
TPP is a large-scale version of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously. This allows for an unbiased identification of a compound's targets and off-targets.
-
Experimental Procedure: The initial steps are similar to CETSA. After separation of the soluble and precipitated protein fractions, the soluble proteins are digested into peptides.
-
Mass Spectrometry: The peptides are labeled with isobaric tags (e.g., TMT) and analyzed by quantitative mass spectrometry.
-
Data Analysis: Melting curves are generated for each identified protein. Proteins that show a significant thermal shift upon this compound treatment are considered potential targets.
3. Bioluminescent Thermal Shift Assay (BiTSA)
BiTSA is a high-throughput adaptation of CETSA that utilizes a bioluminescent reporter system.
-
Cell Line Engineering: The target protein is endogenously tagged with a small bioluminescent reporter (e.g., HiBiT).
-
Assay Procedure: The engineered cells are dispensed into multi-well plates, treated with this compound, and then subjected to a temperature gradient.
-
Luminescence Reading: A substrate for the bioluminescent reporter is added, and the luminescence, which is proportional to the amount of soluble tagged protein, is measured.
-
Advantages: This method offers higher throughput and sensitivity compared to traditional CETSA, making it suitable for screening and dose-response studies.
Logical Framework for Target Validation
The validation of this compound's target engagement follows a logical progression from computational prediction to cellular confirmation.
Discussion and Future Directions
The presented data and methodologies provide a robust framework for validating the cellular target engagement of this compound. While in vitro assays demonstrate its inhibitory effect on the NF-κB pathway, direct confirmation of target binding in a cellular context using techniques like CETSA, TPP, or BiTSA is crucial. The multi-targeted nature of pentacyclic triterpenoids suggests that this compound may have other cellular targets.[8][9] Therefore, unbiased approaches like Thermal Proteome Profiling would be highly valuable to elucidate its full target landscape and potential off-target effects, which is critical for its further development as a therapeutic agent. Future studies should focus on generating quantitative binding affinity data (Kd values) and exploring the selectivity profile of this compound across a broader range of cellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 345541, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IMD-0354 (IKK2 Inhibitor V) | IKKβ Inhibitor | AmBeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Fupenzic Acid for NF-κB Over Other Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fupenzic acid, a pentacyclic triterpene with recognized anti-inflammatory properties, has been identified as a promising modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Emerging research suggests its potential therapeutic applications in inflammation-driven diseases. However, a critical aspect for its development as a selective drug candidate is to understand its specificity for the NF-κB pathway compared to other key cellular signaling cascades that regulate inflammation and cell survival, such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)-Akt, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
This guide provides a comparative overview of the current knowledge on this compound's activity and presents standardized experimental protocols to enable a thorough assessment of its selectivity.
Current State of Knowledge: this compound's Bioactivity
Research has demonstrated that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway. In vitro experiments have shown that this compound can suppress the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Mechanistic studies in lipopolysaccharide (LPS)-activated macrophages revealed that this compound inhibits the degradation of IκBα and IκBβ and prevents the nuclear translocation of the p65 subunit of NF-κB.[3]
Network pharmacology predictions have also suggested a potential interaction between this compound and the MAPK cascade.[1][2] However, direct experimental evidence and quantitative data on its effects on the MAPK, PI3K-Akt, and JAK-STAT pathways are currently lacking in the published literature. To address this gap, a systematic evaluation of this compound's activity across these pathways is necessary.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity. The lack of data for the MAPK, PI3K-Akt, and JAK-STAT pathways underscores the need for further investigation to determine the selectivity profile of this compound.
| Signaling Pathway | Assay | Endpoint | IC50 / EC50 | Reference |
| NF-κB | Griess Assay | Nitric Oxide (NO) Release | 16.7 µM | [1] |
| MAPK | Not Available | Not Available | Data Not Available | - |
| PI3K-Akt | Not Available | Not Available | Data Not Available | - |
| JAK-STAT | Not Available | Not Available | Data Not Available | - |
Experimental Protocols for Assessing Selectivity
To facilitate the investigation of this compound's selectivity, this section provides detailed protocols for key experiments.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the selectivity of a compound like this compound across multiple signaling pathways.
Caption: General workflow for assessing compound selectivity.
NF-κB Signaling Pathway
Diagram of the Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
A. NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: HEK293 or RAW264.7 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
B. Western Blot for Phospho-IκBα and Nuclear p65
This method assesses the key activation steps of the NF-κB pathway.
-
Protocol:
-
Plate cells (e.g., RAW264.7 macrophages) and treat with this compound followed by an agonist (e.g., LPS).
-
For phospho-IκBα analysis, lyse the cells at an early time point (e.g., 15-30 minutes post-stimulation) and collect total cell lysates.
-
For nuclear p65 analysis, perform nuclear and cytoplasmic fractionation at a later time point (e.g., 30-60 minutes post-stimulation).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IκBα (Ser32), total IκBα, p65, and loading controls (e.g., β-actin for total/cytoplasmic lysates and Lamin B1 for nuclear lysates).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to determine the relative levels of protein phosphorylation and nuclear translocation.
-
MAPK Signaling Pathway
Diagram of the MAPK/ERK Signaling Pathway
Caption: MAPK/ERK signaling pathway.
A. Western Blot for Phospho-ERK1/2, p38, and JNK
-
Protocol:
-
Serum-starve cells (e.g., HeLa or A549) for 12-24 hours.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with an appropriate agonist (e.g., EGF at 100 ng/mL or anisomycin at 10 µg/mL) for 15-30 minutes.
-
Lyse cells and collect total protein.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), total p38, phospho-JNK (Thr183/Tyr185), and total JNK.
-
Quantify the ratio of phosphorylated to total protein to assess pathway inhibition.
-
PI3K-Akt Signaling Pathway
Diagram of the PI3K-Akt Signaling Pathway
Caption: PI3K-Akt signaling pathway.
A. Western Blot for Phospho-Akt
-
Protocol:
-
Serum-starve cells (e.g., MCF-7 or PC-3) for 12-24 hours.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with an appropriate agonist (e.g., IGF-1 at 100 ng/mL) for 15-30 minutes.
-
Lyse cells and perform Western blotting.
-
Probe with primary antibodies for phospho-Akt (Ser473 and/or Thr308), total Akt, and a loading control.
-
Quantify the ratio of phosphorylated to total Akt to determine the inhibitory effect of this compound.
-
JAK-STAT Signaling Pathway
Diagram of the JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway.
A. Western Blot for Phospho-STAT
-
Protocol:
-
Serum-starve cells (e.g., HeLa or HepG2) for 4-6 hours.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with an appropriate cytokine (e.g., IL-6 at 20 ng/mL or IFN-γ at 10 ng/mL) for 15-30 minutes.
-
Lyse cells and perform Western blotting.
-
Probe with primary antibodies for phospho-STAT3 (Tyr705) or phospho-STAT1 (Tyr701), total STAT3 or STAT1, and a loading control.
-
Quantify the ratio of phosphorylated to total STAT protein to assess inhibition.
-
By employing these standardized assays, researchers can generate the necessary quantitative data to thoroughly evaluate the selectivity of this compound. This information is crucial for advancing its development as a targeted therapeutic agent for inflammatory diseases.
References
Reproducibility of Fupenzic acid's bioactivity across different cell lines
For researchers and drug development professionals exploring novel therapeutic agents, understanding the reproducibility of a compound's bioactivity across different cellular models is paramount. This guide delves into the current scientific understanding of Fupenzic acid's biological effects, presenting available experimental data and outlining the methodologies used to assess its activity.
Unveiling the Bioactivity of this compound: A Look at the Evidence
This compound, a pentacyclic triterpene, has been investigated for its potential pharmacological activities. To date, the most detailed research has focused on its anti-inflammatory effects in mouse peritoneal macrophages. These studies provide a foundational understanding of its mechanism of action, although comprehensive comparative data across a range of cancer cell lines remains limited in publicly available scientific literature.
Quantitative Analysis of this compound's Effect on Cell Viability
The primary available data on this compound's bioactivity comes from a study assessing its impact on the viability of mouse peritoneal macrophages. The results, summarized below, indicate that this compound exhibits a dose-dependent effect on cell viability.
| Cell Line | Treatment Duration | This compound Concentration (µM) | Cell Viability (% of control) |
| Mouse Peritoneal Macrophages | 24 hours | 5 | ~100% |
| 10 | ~100% | ||
| 20 | ~100% | ||
| 30 | Significantly reduced | ||
| 50 | Significantly reduced |
Note: The exact percentage of viability reduction at 30 µM and 50 µM was not explicitly quantified in the available literature, but was reported as a significant decrease.
Experimental Protocols: A Blueprint for Reproducibility
To ensure the reproducibility of scientific findings, detailed experimental protocols are essential. Below is a summary of the methodology used to evaluate the bioactivity of this compound in the aforementioned study.
Cell Culture and Treatment
Mouse peritoneal macrophages were cultured in a suitable medium and maintained under standard cell culture conditions (37°C, 5% CO2). For experimental purposes, cells were treated with varying concentrations of this compound (5, 10, 20, 30, and 50 µM) for a duration of 24 hours.
Cell Viability Assay
The viability of the macrophages following treatment with this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Visualizing the Molecular Interactions
To better understand the processes involved in the study of this compound's bioactivity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathway identified.
Caption: A schematic overview of the experimental procedure used to assess the cytotoxicity of this compound.
The investigation into the anti-inflammatory effects of this compound identified the NF-κB signaling pathway as a primary target.[1]
Caption: this compound's inhibitory effect on the NF-κB signaling cascade.
Conclusion and Future Directions
The available evidence indicates that this compound exerts a biological effect on mouse peritoneal macrophages, specifically by modulating the NF-κB signaling pathway and affecting cell viability at higher concentrations.[1] However, a critical gap exists in the scientific literature regarding the reproducibility of these, or other, bioactive effects across different cell lines, particularly cancer cell lines.
For this compound to be considered a viable candidate for further drug development, future research must focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to determine its IC50 values and identify potential cancer-specific activity.
-
Apoptosis Induction Studies: Investigating whether this compound can induce programmed cell death in cancer cells and elucidating the underlying molecular mechanisms.
-
Signaling Pathway Analysis: Expanding the investigation of its mechanism of action to other key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.
By addressing these research questions, the scientific community can build a more comprehensive understanding of this compound's therapeutic potential and its reproducibility across various cellular contexts. This will be a crucial step in determining its future trajectory as a potential therapeutic agent.
References
Safety Operating Guide
Fupenzic acid proper disposal procedures
Physicochemical Properties of Fupenzic Acid
Understanding the fundamental properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | PubChem[2] |
| Molecular Weight | 484.7 g/mol | PubChem[2] |
| XLogP3 | 5.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
General Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
-
Work in a well-ventilated area: All steps of the disposal process should be carried out in a certified chemical fume hood to minimize the inhalation of any potential vapors or dust.[3][4]
-
Wear appropriate Personal Protective Equipment (PPE):
Experimental Protocol for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the neutralization and disposal of this compound. This protocol is based on general guidelines for the disposal of acidic chemical waste.[3][7][8]
Materials:
-
This compound waste
-
Weak base for neutralization (e.g., sodium bicarbonate or a 1:10 solution of sodium carbonate in water)[3][7]
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers or flasks
-
Stir bar and stir plate
-
Deionized water
-
Properly labeled waste container
Procedure:
-
Dilution: If the this compound waste is concentrated, dilute it by slowly adding it to a large volume of cold water (a 1:10 ratio is a good starting point). Caution: Always add acid to water, never the other way around, to prevent splashing and excessive heat generation.[8]
-
Neutralization:
-
Place the diluted this compound solution in a large beaker on a stir plate within a fume hood.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring continuously.[7] Be mindful of potential foaming or effervescence.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base incrementally until the pH of the solution is neutral (between 6.0 and 8.0).[3]
-
-
Disposal of Neutralized Solution:
-
Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials.[3] Always adhere to local regulations regarding drain disposal.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and neutralized following the same procedure.[4]
-
After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.
Important Considerations
-
Regulatory Compliance: Always consult and comply with your institution's specific chemical hygiene plan and local environmental regulations for hazardous waste disposal.
-
Unknown Hazards: In the absence of a specific SDS, it is prudent to treat this compound with caution and assume it may have uncharacterised hazards. Avoid generating dust.[5][6]
-
Large Quantities: For the disposal of large quantities of this compound, it is recommended to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[7]
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
- 1. This compound | 119725-20-1 [chemicalbook.com]
- 2. This compound | C30H44O5 | CID 12045007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Navigating the Safe Handling of Fupenzic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with novel compounds such as Fupenzic acid, a triterpenoid with emerging applications, a thorough understanding of appropriate handling and disposal is crucial. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the general properties of solid organic acids is recommended.
This guide provides essential safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a culture of safety and build trust in laboratory practices.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is necessary to minimize exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE based on general guidelines for handling solid organic acids.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation. | Ensure a proper fit to prevent airborne particles from entering the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron. | Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. Lab coats should be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a chemical fume hood or if dust is generated. | The use of a respirator should be part of a comprehensive respiratory protection program that includes fit testing and training. |
Operational and Disposal Plans
A clear and concise operational plan is critical to ensure the safe handling and disposal of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Small Spill (Solid):
-
Restrict Access: Cordon off the area of the spill.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection. If the powder is dispersed, add respiratory protection.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.
-
Clean-up: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Large Spill (Solid):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the spill area.
-
Professional Clean-up: Allow trained emergency personnel to handle the clean-up.
By adhering to these guidelines, researchers can confidently and safely work with this compound, contributing to a secure and productive research environment. This proactive approach to safety not only protects individuals but also enhances the integrity and reliability of scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
